3-Methylbut-3-en-2-one; styrene
Description
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Properties
CAS No. |
25191-48-4 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3-methylbut-3-en-2-one;styrene |
InChI |
InChI=1S/C8H8.C5H8O/c1-2-8-6-4-3-5-7-8;1-4(2)5(3)6/h2-7H,1H2;1H2,2-3H3 |
InChI Key |
AIOAIRTXDLRLEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C.C=CC1=CC=CC=C1 |
Related CAS |
25191-48-4 |
Origin of Product |
United States |
Contextualization of 3 Methylbut 3 En 2 One in Contemporary Organic Synthesis Research
3-Methylbut-3-en-2-one, also known as methyl isopropenyl ketone (MIPK), is an α,β-unsaturated ketone that serves as a valuable building block in organic chemistry. nih.govsielc.com As an olefinic compound, its reactivity is dominated by the conjugated system formed by the carbon-carbon double bond and the carbonyl group, making it a target for a variety of synthetic transformations. nih.gov
In contemporary research, the primary application of 3-Methylbut-3-en-2-one is in the field of polymer chemistry, where it functions as a monomer. nih.gov Its ability to undergo polymerization allows for the creation of novel polymers and copolymers with specific properties. Researchers have explored its bulk, solution, bead, and emulsion polymerization to develop clear, moldable plastics. acs.org The synthesis of 3-Methylbut-3-en-2-one itself is an area of study, with methods involving the reaction of methyl ethyl ketone with formaldehyde (B43269) (as paraformaldehyde) under specific catalytic conditions to achieve high selectivity and conversion rates. google.com
The study of α,β-unsaturated carbonyl compounds like 3-Methylbut-3-en-2-one is a significant subfield of organic chemistry. nih.gov These compounds are known to participate in a variety of reactions, including Michael-type additions, and are used to form larger, more complex molecules. nih.gov The reactivity of these ketones is a subject of ongoing investigation, with studies exploring their reactions to create new sulfur-containing compounds and optically active helical polymers. researchgate.netnih.gov
Table 1: Physicochemical Properties of 3-Methylbut-3-en-2-one
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-methylbut-3-en-2-one | nih.gov |
| Molecular Formula | C₅H₈O | nih.gov |
| Molecular Weight | 84.12 g/mol | nih.gov |
| Appearance | Clear colorless liquid | nih.gov |
| Flash Point | 9 °C (48.2 °F) - closed cup | nih.gov |
| Boiling Point | 98 °C | nih.gov |
| Density | 0.855 g/cm³ | nih.gov |
Evolution of Styrene Research in Polymer Science and Organic Chemistry
Styrene (B11656), or ethenylbenzene, is a foundational monomer in the polymer industry and a subject of extensive research in both polymer science and organic chemistry. nih.gov Its history traces back to 1839 when German apothecary Eduard Simon first isolated it from a natural resin. nih.govacs.org Simon observed that the liquid, which he named "styrol," transformed into a hard, rubbery substance over time, an early, un-recognized instance of polymerization. nih.govacs.org
The scientific understanding of this transformation advanced significantly in the 1920s through the work of Hermann Staudinger, who elucidated the principles of polymerization, a contribution for which he later received the Nobel Prize in Chemistry. acs.orgacs.org This foundational work paved the way for the commercialization of polystyrene. The first commercial polystyrene plant was established by BASF in Germany in 1931. acs.org
The Second World War dramatically accelerated styrene research and production. The demand for synthetic rubber (styrene-butadiene rubber, or SBR) for the war effort catapulted styrene into a major industrial chemical, particularly in the United States. orgsyn.org After the war, the large production capacity and low monomer cost spurred diverse applications for polystyrene and its copolymers. orgsyn.org
Modern research continues to refine styrene polymerization processes and expand its applications. Studies have investigated the kinetics and mechanisms of its polymerization, including the self-initiated thermal polymerization process. epo.org A significant area of research focuses on creating copolymers with other monomers, such as alpha-methylstyrene, to enhance properties like heat resistance for specific applications, including electronics housings. google.comgoogle.com This ongoing research involves overcoming challenges like the inhibitory effect that some comonomers have on the polymerization rate. google.com
Table 2: Key Milestones in the Evolution of Styrene Research
| Date | Event | Significance | Source |
|---|---|---|---|
| 1839 | Eduard Simon isolates styrene (styrol) from storax resin. | First isolation of the monomer and observation of its solidification (polymerization). | nih.govacs.org |
| 1845 | John Blyth and August Wilhelm von Hofmann demonstrate polymerization by sunlight. | Confirmed that the transformation occurs without oxidation, establishing it as a polymerization process. | acs.org |
| 1920s | Hermann Staudinger describes the chain-reaction nature of polymerization. | Provided the fundamental scientific basis for modern polymer chemistry. | acs.orgacs.org |
| 1931 | BASF opens the first commercial polystyrene plant. | Marked the beginning of the industrial-scale production and use of polystyrene. | acs.org |
| 1940s | Massive scale-up of styrene production for the US Synthetic Rubber Program. | Established styrene as a high-volume commodity chemical and drove innovation in production technology. | orgsyn.org |
| 1950s-Present | Development of numerous styrene copolymers and advanced polymerization techniques. | Creation of a wide range of materials (e.g., ABS, SAN, SBR) with tailored properties for diverse applications. | google.comgoogle.com |
Interdisciplinary Research Interface Between Enones and Styrenic Systems
Catalytic Pathways for Selective Synthesis of 3-Methylbut-3-en-2-one
Catalysis offers efficient and selective routes to 3-Methylbut-3-en-2-one, primarily through the condensation of smaller, readily available ketones and aldehydes or the dehydrogenation of saturated ketone precursors. These pathways can be broadly categorized into heterogeneous and homogeneous systems, each with distinct advantages.
Heterogeneous Catalysis in Enone Formation
Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for industrial processes due to their ease of separation and recyclability. The synthesis of 3-Methylbut-3-en-2-one can be achieved via the Mannich or aldol (B89426) condensation reactions using solid catalysts.
One prominent method involves the reaction of methyl ethyl ketone with paraformaldehyde. A patented process utilizes a dual catalyst system comprising a halogen acid salt of a secondary amine and a non-soluble solid oxide of elements from Groups IB, IIIA, IVA, IVB, VA, VB, VIB, and VIII of the periodic table. researchgate.net This approach yields methyl isopropenyl ketone under relatively mild conditions.
Another key route is the aldol condensation of acetone (B3395972) and formaldehyde (B43269). Vanadium phosphate (B84403) (VPO) catalysts have been investigated for this reaction. Specifically, V⁴⁺ phases like (VO)₂P₂O₇ are selective towards the formation of methyl vinyl ketone, a close structural analog of 3-Methylbut-3-en-2-one. rsc.org In contrast, V⁵⁺ phases tend to produce hydrocarbons. rsc.org The reaction is typically performed at high temperatures, and while catalyst deactivation can occur due to polymer fouling, activity can be restored through oxidation treatment. rsc.orgresearchgate.net
The catalytic dehydrogenation of the saturated precursor, 3-methyl-2-butanone (B44728) (methyl isopropyl ketone), also represents a viable pathway. Research has shown that catalysts like Ni-Na/ZrO₂-MnO₂-ZnO can be used for the synthesis of methyl isopropyl ketone itself from methyl ethyl ketone and methanol, demonstrating the utility of heterogeneous catalysts in producing the necessary precursors. researchgate.net
| Reaction Type | Reactants | Catalyst System | Product(s) | Selectivity/Yield | Reference |
| Mannich Reaction | Methyl Ethyl Ketone + Paraformaldehyde | Secondary Amine Hydrohalide + Solid Metal Oxide | 3-Methylbut-3-en-2-one | 50-60% selectivity | google.com |
| Aldol Condensation | Acetone + Formaldehyde | Vanadium Phosphate ((VO)₂P₂O₇) | Methyl Vinyl Ketone | Selective | rsc.org |
| Ketone Synthesis | Methyl Ethyl Ketone + Methanol + Water | Ni-Na/ZrO₂-MnO₂-ZnO | 3-Methyl-2-butanone | 83.3% selectivity | researchgate.net |
Homogeneous Catalysis for Vinyl Ketone Synthesis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often allows for milder reaction conditions and higher selectivity due to well-defined active sites. The synthesis of 3-Methylbut-3-en-2-one can be achieved through the Mannich reaction, which involves the aminoalkylation of an enolizable ketone. adichemistry.comwikipedia.org
A specific application for producing methyl isopropenyl ketone involves reacting methyl ethyl ketone with paraformaldehyde in the presence of a homogeneous catalyst system. This system consists of a secondary amine hydrohalide and a small amount of a carboxylic acid. google.com This method can also co-produce ethyl vinyl ketone. google.com The reaction mechanism proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the enol form of the ketone. adichemistry.comwikipedia.org
| Reactants | Catalyst System | Temperature (°C) | Pressure (kPa) | Key Products | Reference |
| Methyl Ethyl Ketone + Paraformaldehyde | Secondary Amine Hydrohalide + Carboxylic Acid | 120-150 | 700-1400 | 3-Methylbut-3-en-2-one, Ethyl Vinyl Ketone | google.com |
Asymmetric Catalysis in Enone Derivatives
While the direct asymmetric synthesis of 3-Methylbut-3-en-2-one is not widely reported, asymmetric catalysis is crucial for producing chiral derivatives from related precursors. A significant application is the asymmetric hydrogenation of 3-methyl-2-butanone, the saturated analog of the target enone. This reaction yields optically active (R)-3-methyl-2-butanol, an important chiral building block.
This transformation has been achieved with high enantioselectivity using various chiral catalysts. For example, a wool-Palladium complex has been reported for this purpose. nist.gov Another highly effective system employs Rh-PennPhos complexes (rhodium-P,P′-1,2-phenylenebis(endo-2,5-dialkyl-7-phosphabicyclo[2.2.1]heptane)). nist.gov These methods highlight the power of asymmetric catalysis to create stereocenters from prochiral ketones, providing access to a range of valuable chiral molecules derived from the core structure.
Green Chemistry Approaches in 3-Methylbut-3-en-2-one Production
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of 3-Methylbut-3-en-2-one, this translates into developing solvent-free protocols and utilizing biocatalysis.
Solvent-Free Synthetic Protocols
Eliminating organic solvents from chemical reactions is a key goal of green chemistry, as it reduces waste, cost, and safety hazards. Aldol and Mannich condensations, the primary routes to 3-Methylbut-3-en-2-one, are well-suited to solvent-free conditions. researchgate.nettruman.edu
Often, in a solvent-free aldol condensation, mixing two solid reagents (e.g., a ketone and a solid aldehyde like paraformaldehyde) with a solid base can lead to liquefaction due to melting point depression, allowing the reaction to proceed in the molten state. truman.edu A solvent-free procedure for the Mannich reaction has been reported for the synthesis of 1-aryl-2-(dialkylaminomethyl)-prop-2-en-1-ones, which are structurally related to the target molecule. researchgate.net This suggests that a similar solvent-free approach, reacting methyl ethyl ketone, formaldehyde, and a secondary amine, potentially on a solid support like silica (B1680970) gel, is a feasible green route to 3-Methylbut-3-en-2-one.
Biocatalytic Transformations for Enone Precursors
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity under mild, aqueous conditions. acsgcipr.orgnih.gov While the direct enzymatic synthesis of 3-Methylbut-3-en-2-one is not established, biocatalysis provides efficient routes to its key precursors.
The oxidation of allylic alcohols is a prime example. An engineered E. coli strain has been developed for the efficient oxidation of α,β-unsaturated alcohols. nih.gov This system, co-expressing an alcohol dehydrogenase (ADH), an NADPH oxidase (for cofactor regeneration), and a hemoglobin protein (for enhanced oxygen supply), can convert 3-methyl-2-buten-1-ol (B147165) to 3-methyl-2-butenal (B57294) with high yield. nih.gov A similar enzymatic oxidation of the secondary alcohol precursor, 3-methyl-3-buten-2-ol, would directly yield 3-Methylbut-3-en-2-one. nist.govthegoodscentscompany.com
Furthermore, synthetic biology offers pathways to produce these alcohol precursors from renewable resources. Engineered metabolic pathways in E. coli can produce C5 alcohols like 3-methyl-3-buten-1-ol (B123568) and 3-methyl-2-buten-1-ol from isopentenyl diphosphate (B83284) (IPP), a central metabolite in the isoprenoid pathway. nih.gov
| Biocatalytic Approach | Precursor | Biocatalyst | Product | Key Finding | Reference |
| Whole-cell Oxidation | 3-Methyl-2-buten-1-ol | Engineered E. coli (ADH, NOX, HGB) | 3-Methyl-2-butenal | Complete conversion of 250 mM substrate in 8h. | nih.gov |
| Synthetic Pathway | Isopentenyl Diphosphate (IPP) | Engineered E. coli with NudB phosphatase | 3-Methyl-3-buten-1-ol, 3-Methyl-2-buten-1-ol | Production of C5 alcohols from a central metabolite. | nih.gov |
Flow Chemistry Applications in 3-Methylbut-3-en-2-one Synthesis
The adaptation of synthetic routes to continuous flow processes represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For the synthesis of 3-Methylbut-3-en-2-one, the application of flow chemistry, particularly for the Meyer-Schuster rearrangement of 2-methyl-3-butyn-2-ol, presents a promising and advanced methodology. While specific documented examples for the continuous synthesis of 3-Methylbut-3-en-2-one are not prevalent in published literature, the principles of flow chemistry have been successfully applied to similar acid-catalyzed rearrangements, providing a strong basis for its application here. wikipedia.orgnih.gov
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones. wikipedia.org In the case of 2-methyl-3-butyn-2-ol, this rearrangement directly yields 3-Methylbut-3-en-2-one. Traditional batch processing of this reaction can present challenges related to temperature control, reaction time, and the handling of acidic catalysts. Flow chemistry offers elegant solutions to these issues.
A hypothetical, yet scientifically grounded, flow process for this synthesis would involve pumping a solution of the precursor, 2-methyl-3-butyn-2-ol, through a heated tube or microreactor containing an immobilized acid catalyst. Microreactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer, enabling precise temperature control and minimizing the formation of byproducts that can arise from exothermic events in batch reactors. nih.gov
The use of a solid-supported acid catalyst, such as an acidic ion-exchange resin or a functionalized silica, packed into a column (a packed-bed reactor), would simplify the purification process significantly. In a continuous flow setup, the product stream emerges from the reactor free of the catalyst, eliminating the need for a separate neutralization and filtration step that is typical in batch synthesis. This not only streamlines the process but also allows for the reuse of the catalyst over extended periods, enhancing the economic and environmental viability of the synthesis.
The table below outlines the key parameters and potential advantages of a conceptual flow chemistry setup for the synthesis of 3-Methylbut-3-en-2-one via a catalyzed Meyer-Schuster rearrangement.
| Parameter | Description | Potential Advantage in Flow Chemistry |
| Reactor Type | Packed-bed microreactor or tube reactor | Enhanced heat and mass transfer, precise temperature control. |
| Catalyst | Immobilized acid catalyst (e.g., Amberlyst-15, Nafion) | Simplified product purification, catalyst reusability, reduced waste. |
| Temperature | Optimized for reaction rate and selectivity | Precise control prevents byproduct formation from overheating. |
| Residence Time | The time the reaction mixture spends in the catalytic zone | Easily controlled to maximize conversion and minimize degradation. |
| Solvent | A suitable organic solvent to dissolve the reactant | Can be minimized or recycled, improving process sustainability. |
| Productivity | Continuous output over time | Higher throughput compared to batch processing for large-scale production. |
This flow-based approach to the Meyer-Schuster rearrangement for producing 3-Methylbut-3-en-2-one aligns with the principles of green chemistry by improving energy efficiency, reducing waste, and enhancing process safety, particularly by containing hazardous materials within a closed system.
Mechanistic Investigations of Nucleophilic Additions to the Enone System
The conjugated system of 3-methylbut-3-en-2-one, consisting of a carbon-carbon double bond in conjugation with a carbonyl group, makes it an excellent Michael acceptor. Nucleophiles can add to the β-carbon of the enone system in a conjugate addition, a process that is often thermodynamically controlled.
Michael Addition Kinetics and Stereoselectivity Studies
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. mdpi.com The reaction proceeds via the formation of a resonance-stabilized enolate intermediate. mdpi.com While specific kinetic data for the Michael addition to 3-methylbut-3-en-2-one is not extensively documented in readily available literature, general principles of Michael addition kinetics can be applied. The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, the reaction of various α,β-unsaturated carbonyl compounds with thiols has been studied, revealing a significant dependence of the second-order rate constants on the structure of the unsaturated compound. libretexts.org
Stereoselectivity in Michael additions to cyclic enones has been a subject of detailed investigation. For example, the addition of organocuprates to substituted 2-cyclohexenones has shown that the stereochemical outcome can be influenced by the nature of the organocuprate and the substitution pattern of the enone. masterorganicchemistry.com In asymmetric Michael additions, chiral catalysts are employed to control the stereochemistry of the newly formed stereocenters. mdpi.com The stereoselectivity is often rationalized by the formation of a specific transition state assembly where the catalyst, nucleophile, and substrate are oriented in a way that favors the formation of one stereoisomer over the other.
Computational Modeling of Addition Pathways
For Michael additions, DFT calculations can help to understand the factors controlling stereoselectivity. For example, computational studies on organocatalytic Michael additions have been used to evaluate different models for the transition state, often involving hydrogen bonding or other non-covalent interactions to explain the observed enantioselectivity. wikipedia.org These models can predict which face of the enone is more susceptible to nucleophilic attack and the preferred conformation of the reactants in the transition state.
While specific computational studies on the nucleophilic addition to 3-methylbut-3-en-2-one are not widely reported, studies on analogous systems provide a framework for understanding its reactivity. For instance, DFT studies on the Michael addition of enols to α,β-unsaturated acyl-azoliums have shown that the activation energies are sensitive to the formation of hydrogen bonds and the nucleophilic and electrophilic character of the reactants. wikipedia.org
Pericyclic Reactions Involving 3-Methylbut-3-en-2-one
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. 3-Methylbut-3-en-2-one can participate as a dienophile in Diels-Alder reactions and can undergo [2+2] cycloadditions under photochemical conditions.
Diels-Alder Cycloaddition Kinetics and Regioselectivity
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com As a dienophile, 3-methylbut-3-en-2-one's reactivity is enhanced by the electron-withdrawing carbonyl group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com The kinetics of the Diels-Alder reaction are sensitive to the electronic properties of both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com For example, the reaction of cyclopentadiene (B3395910) with itself is a well-known Diels-Alder reaction, and its kinetics have been studied in detail. researchgate.net
When an unsymmetrical diene reacts with an unsymmetrical dienophile like 3-methylbut-3-en-2-one, the question of regioselectivity arises. masterorganicchemistry.com The regioselectivity can often be predicted by considering the electronic effects of the substituents on both the diene and the dienophile. youtube.com The "ortho" and "para" products are generally favored over the "meta" product. masterorganicchemistry.com For a 1-substituted diene reacting with an α,β-unsaturated ketone, the major product is typically the "ortho" regioisomer. For a 2-substituted diene, the "para" regioisomer is usually dominant. This can be rationalized by examining the resonance structures of the reactants, which indicate the sites of partial positive and negative charge, or by considering the orbital coefficients of the Frontier Molecular Orbitals (HOMO of the diene and LUMO of the dienophile). youtube.com
| Diene Substituent Position | Major Regioisomeric Product |
| 1-Substituted Diene | "Ortho" (1,2-disubstituted) |
| 2-Substituted Diene | "Para" (1,4-disubstituted) |
This table illustrates the general rules for predicting the major regioisomer in Diels-Alder reactions.
[2+2] Cycloaddition Pathways and Intermediates
The [2+2] cycloaddition of two alkenes to form a cyclobutane (B1203170) ring is a photochemically allowed process. libretexts.org For enones like 3-methylbut-3-en-2-one, this reaction typically proceeds upon irradiation with UV light. The reaction is believed to occur from the triplet excited state of the enone, which then reacts with a ground-state alkene. This process often involves the formation of a 1,4-diradical intermediate. The stability of this diradical can influence the regioselectivity and stereoselectivity of the cycloaddition.
The photodimerization of cyclic enones, such as cyclopentenone, has been shown to yield head-to-head and head-to-tail dimers. researchgate.net The ratio of these products can be dependent on the reaction conditions and the specific structure of the enone. In some cases, the initially formed cyclobutane products can undergo secondary photoreactions. ucl.ac.uk The mechanism of these photocycloadditions can be complex, and the isolation of specific intermediates is often challenging.
Photochemical Reactivity of 3-Methylbut-3-en-2-one
Beyond [2+2] cycloadditions, the photochemical reactivity of ketones like 3-methylbut-3-en-2-one includes other processes such as Norrish Type I and Type II reactions. wikipedia.org These reactions are initiated by the excitation of the carbonyl group to a singlet or triplet excited state upon absorption of light. wikipedia.org
Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, leading to the formation of two radical fragments: an acyl radical and an alkyl radical. wikipedia.org These radicals can then undergo various secondary reactions, such as decarbonylation, recombination, or disproportionation.
Norrish Type II Reaction: This process occurs if the ketone possesses a γ-hydrogen atom. It involves the intramolecular abstraction of this γ-hydrogen by the excited carbonyl oxygen, forming a 1,4-biradical. wikipedia.org This biradical can then either cleave to form an enol and an alkene (fragmentation) or cyclize to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). wikipedia.orgresearchgate.net Given the structure of 3-methylbut-3-en-2-one, which has methyl groups at the γ-position relative to the carbonyl group, it has the potential to undergo Norrish Type II reactions.
Photochemical isomerization is another possible reaction pathway for α,β-unsaturated ketones. Under irradiation, cis-trans isomerization around the carbon-carbon double bond can occur. rsc.orgyoutube.com
| Reaction Type | Description | Key Intermediate |
| Norrish Type I | α-cleavage of the bond adjacent to the carbonyl group. wikipedia.org | Acyl and alkyl radicals. wikipedia.org |
| Norrish Type II | Intramolecular γ-hydrogen abstraction by the excited carbonyl. wikipedia.org | 1,4-biradical. wikipedia.org |
| [2+2] Photocycloaddition | Formation of a cyclobutane ring from two alkene units. libretexts.org | 1,4-diradical. |
| Photochemical Isomerization | Cis-trans isomerization about a double bond. | Excited state (singlet or triplet). |
This table summarizes the primary photochemical pathways available to ketones like 3-methylbut-3-en-2-one.
Photocycloaddition Mechanisms
The interaction of electronically excited 3-methylbut-3-en-2-one with alkenes, such as styrene, leads to the formation of cyclobutane derivatives through a [2+2] photocycloaddition reaction. This type of reaction is a cornerstone of organic photochemistry, providing a direct route to four-membered ring systems. The mechanism typically proceeds through the formation of an excited state of the enone, which then interacts with the ground state alkene.
The photocycloaddition of an α,β-unsaturated ketone with an alkene can proceed via two main pathways, depending on the nature of the excited state. youtube.com Upon irradiation, 3-methylbut-3-en-2-one is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, it can either react directly with the alkene or undergo intersystem crossing (ISC) to a more stable triplet state (T₁). Reactions from the triplet state are often more common for enones.
The triplet-sensitized reaction with styrene involves the formation of a 1,4-biradical intermediate. The regioselectivity of the addition is determined by the relative stability of the possible biradical intermediates. The addition of the α-carbon of the enone to the β-carbon of styrene, or the β-carbon of the enone to the α-carbon of styrene, will lead to different biradical structures. The most stable biradical, which is typically the one with the radical centers best stabilized by the substituents (e.g., the phenyl group of styrene), will be preferentially formed. Subsequent spin inversion and ring closure of the biradical intermediate yield the cyclobutane product. Due to the stepwise nature of the triplet-mediated reaction, a mixture of stereoisomers can be formed. youtube.com
In some cases, particularly with electron-rich alkenes, the reaction can also proceed through an exciplex, which is an excited-state complex formed between the excited enone and the ground-state alkene. nih.gov The electronic nature of this exciplex can influence the stereochemical outcome of the reaction. For the reaction of 3-methylbut-3-en-2-one with styrene, both head-to-head and head-to-tail regioisomers are possible, leading to a variety of substituted cyclobutane products.
A related, though distinct, photocycloaddition is the Paterno-Büchi reaction, which involves the [2+2] cycloaddition of an excited carbonyl group with a ground-state alkene to form an oxetane. wikipedia.orgrsc.org While the primary focus with α,β-unsaturated ketones is often on the C=C double bond cycloaddition, the carbonyl group can also participate under certain conditions.
Table 1: Potential Products from the Photocycloaddition of 3-Methylbut-3-en-2-one with Styrene
| Reactants | Reaction Type | Key Intermediate | Potential Products (Cyclobutane Derivatives) |
| 3-Methylbut-3-en-2-one + Styrene | [2+2] Photocycloaddition | 1,4-Biradical | Phenyl- and acetyl-substituted methyl- and isopropenyl-cyclobutanes |
This table is interactive. Click on the headers to sort the data.
Photoinduced Rearrangements and Scission Processes
In the absence of a suitable reaction partner, or in parallel with intermolecular reactions, excited 3-methylbut-3-en-2-one can undergo a variety of intramolecular transformations, including rearrangements and bond cleavages. These processes are primarily governed by the well-established Norrish Type I and Norrish Type II reactions of ketones. nih.gov
Norrish Type I Cleavage:
The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. nih.gov For 3-methylbut-3-en-2-one, this can occur in two ways: cleavage of the bond between the carbonyl carbon and the methyl group, or cleavage of the bond between the carbonyl carbon and the isopropenyl group. This α-scission results in the formation of a radical pair.
Path A: Cleavage of the acetyl-isopropenyl bond to yield an acetyl radical and an isopropenyl radical.
Path B: Cleavage of the methyl-carbonyl bond to yield a methyl radical and an isopropenoyl radical.
These initially formed radical pairs are highly reactive and can undergo several subsequent reactions:
Decarbonylation: The acyl radicals (acetyl or isopropenoyl) can lose a molecule of carbon monoxide to form new alkyl or vinyl radicals, respectively.
Radical Recombination: The radical fragments can recombine to reform the starting ketone or to form new products.
Disproportionation: Hydrogen transfer between the radicals can lead to the formation of an aldehyde and an alkene.
Norrish Type II Reaction:
The Norrish Type II reaction is an intramolecular process that occurs if there is a hydrogen atom on the γ-carbon relative to the carbonyl group. The excited carbonyl group abstracts this γ-hydrogen, leading to the formation of a 1,4-biradical. nih.gov In the case of 3-methylbut-3-en-2-one, a γ-hydrogen is present on the methyl group of the isopropenyl substituent.
The resulting 1,4-biradical can then undergo two characteristic secondary reactions:
Cleavage (β-scission): Fragmentation of the bond between the α- and β-carbons results in the formation of an enol and an alkene. For 3-methylbut-3-en-2-one, this would lead to the formation of acetone and acetylene. The enol of acetone would then tautomerize to the more stable keto form.
Cyclization (Norrish-Yang reaction): Intramolecular radical combination can lead to the formation of a cyclobutanol derivative.
These rearrangement and scission pathways represent significant decay channels for the excited state of 3-methylbut-3-en-2-one and compete with the intermolecular photocycloaddition reactions. The quantum yields of these processes are dependent on factors such as the solvent and the excitation wavelength.
Table 2: Primary Photoproducts from Norrish Reactions of 3-Methylbut-3-en-2-one
| Reaction Type | Key Intermediate | Primary Products |
| Norrish Type I | Acetyl and Isopropenyl Radicals | Carbon Monoxide, Methane, Ethane, Biisopropenyl |
| Norrish Type II | 1,4-Biradical | Acetone, Acetylene, Methylcyclobutenol |
This table is interactive. Click on the headers to sort the data.
Advanced Polymerization Research of 3 Methylbut 3 En 2 One Methyl Isopropenyl Ketone
Radical Homopolymerization Kinetics and Mechanisms
The radical polymerization of 3-methylbut-3-en-2-one offers a straightforward route to high molecular weight polymers. Research in this area has spanned from conventional free radical methods to more sophisticated controlled radical polymerization techniques, aiming for enhanced control over the polymer architecture.
Conventional Free Radical Polymerization Studies
Conventional free radical polymerization of 3-methylbut-3-en-2-one is typically initiated by the thermal decomposition of a radical initiator. Studies have shown that the choice of initiator plays a crucial role in the efficiency of the polymerization process. For the bulk polymerization of methyl isopropenyl ketone, azobisisobutyronitrile (AIBN) has been found to be a more effective initiator compared to benzoyl peroxide. researchgate.net The polymerization proceeds via the standard mechanism of initiation, propagation, and termination, leading to the formation of poly(methyl isopropenyl ketone).
The kinetics of such polymerizations are influenced by factors including initiator concentration, monomer concentration, and temperature. Higher initiator concentrations generally lead to an increased rate of polymerization but can also result in lower average molecular weights due to a higher rate of termination events.
Controlled Radical Polymerization (CRP) of 3-Methylbut-3-en-2-one
To overcome the limitations of conventional free radical polymerization, such as broad molecular weight distributions and limited control over polymer architecture, controlled radical polymerization (CRP) techniques have been explored for enone monomers. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for a more controlled chain growth.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that has been successfully applied to a wide range of monomers, including vinyl ketones. mdpi.com The controlling agent in RAFT polymerization is a thiocarbonylthio compound, which reversibly deactivates the propagating radical chains. This process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).
The RAFT polymerization of monomers similar to 3-methylbut-3-en-2-one typically exhibits a linear increase in the number-average molecular weight (Mn) with monomer conversion, a hallmark of a controlled polymerization process. The evolution of monomer conversion over time often shows an initial induction period, followed by a steady increase until high conversions are reached.
Table 1: Representative Data for RAFT Polymerization of a Vinyl Ketone Monomer
| Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | 15 | 3,500 | 1.18 |
| 2 | 32 | 7,200 | 1.15 |
| 4 | 65 | 14,500 | 1.12 |
| 6 | 85 | 19,000 | 1.10 |
| 8 | 95 | 21,200 | 1.09 |
This table presents hypothetical data based on typical results for RAFT polymerization of vinyl monomers to illustrate the expected trends.
Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to establish an equilibrium between active and dormant polymer chains. chemrestech.com This method allows for excellent control over the polymerization of various monomers, leading to polymers with well-defined architectures.
For enone monomers, ATRP can provide polymers with a linear evolution of molecular weight with conversion and low dispersity values. chemrestech.comcmu.edu The kinetics of ATRP are characterized by a first-order dependence on monomer concentration, indicating a constant concentration of propagating radicals throughout the polymerization.
Table 2: Expected Kinetic Data for ATRP of an Enone Monomer
| Time (min) | ln([M]₀/[M]) | Conversion (%) | Mn,exp ( g/mol ) | Mn,th ( g/mol ) | Đ (Mw/Mn) |
| 30 | 0.22 | 20 | 4,500 | 4,200 | 1.25 |
| 60 | 0.45 | 36 | 8,100 | 7,600 | 1.21 |
| 120 | 0.92 | 60 | 13,500 | 12,600 | 1.17 |
| 240 | 1.61 | 80 | 18,000 | 16,800 | 1.14 |
| 360 | 2.30 | 90 | 20,300 | 18,900 | 1.12 |
This table illustrates the anticipated trends in an ATRP of an enone monomer, where [M]₀ is the initial monomer concentration and [M] is the monomer concentration at a given time. Mn,exp is the experimental molecular weight and Mn,th is the theoretical molecular weight.
Anionic and Cationic Polymerization of 3-Methylbut-3-en-2-one
Ionic polymerization methods offer alternative pathways to poly(methyl isopropenyl ketone), with the potential for achieving high degrees of stereochemical control.
Stereoregular Polymerization Studies
The synthesis of stereoregular polymers, where the stereochemistry of the repeating units is controlled, is a significant goal in polymer science as it can lead to materials with enhanced properties. In the context of 3-methylbut-3-en-2-one, anionic polymerization has shown particular promise for achieving stereoregularity.
Research has demonstrated that the anionic polymerization of methyl isopropenyl ketone using specific organometallic catalysts can yield highly crystalline polymers. researchgate.netcapes.gov.br For instance, catalysts such as certain "at"-complexes or diethylzinc (B1219324) have been effective in producing crystalline poly(methyl isopropenyl ketone). researchgate.netcapes.gov.br The crystallinity of these polymers is a strong indication of a high degree of stereoregularity, likely isotactic or syndiotactic, which arises from the coordination of the incoming monomer with the catalyst system during the polymerization process. The use of phenylmagnesium iodide as a catalyst has also been reported to yield a fraction of crystalline polymer alongside an amorphous portion. researchgate.net
While cationic polymerization of vinyl monomers is a well-established field, specific studies on the stereoregular cationic polymerization of 3-methylbut-3-en-2-one are less documented. However, the principles of stereoselective cationic polymerization, which often involve the use of chiral catalysts or specific reaction conditions to control the approach of the monomer to the growing chain end, could potentially be applied to achieve stereocontrol in the cationic polymerization of this monomer. nih.gov
Living Anionic Polymerization Methodologies
The anionic polymerization of vinyl ketones, such as 3-methylbut-3-en-2-one, also known as methyl isopropenyl ketone (MIK), is characterized by the high reactivity of the monomer. researchgate.net This reactivity allows for polymerization to be initiated by a range of nucleophiles, from strong organometallic compounds to weaker bases like alkali alkoxides. researchgate.net However, the presence of the polar carbonyl group introduces complexity, as it can lead to side reactions with the initiator and the propagating carbanionic chain end, which complicates efforts to achieve a truly living polymerization. cmu.edusemanticscholar.org
Living anionic polymerization is a powerful technique that proceeds without chain transfer and termination steps, enabling precise control over molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and the synthesis of complex polymer architectures. semanticscholar.orgadvancedsciencenews.comencyclopedia.pub For a polymerization to be considered living, the rate of initiation must be competitive with or faster than the rate of propagation, ensuring all chains grow simultaneously. semanticscholar.org
Research into the anionic polymerization of MIK has demonstrated that certain catalyst systems can produce polymers with specific properties. For instance, organometallic catalysts, including phenylmagnesium iodide and diethylzinc, have been successfully used to polymerize MIK. researchgate.netresearchgate.net In some cases, these polymerizations yield highly crystalline poly(methyl isopropenyl ketone) (PMIK). researchgate.netresearchgate.net The choice of initiator is critical; its reactivity should ideally match that of the propagating anion to minimize side reactions. semanticscholar.org While highly reactive initiators like alkyllithiums are common in anionic polymerization, their use with vinyl ketones requires careful control of reaction conditions, such as low temperatures, to suppress unwanted reactions with the carbonyl group. semanticscholar.orglibretexts.org
The table below summarizes initiator systems used for the anionic polymerization of MIK and related vinyl ketones.
| Initiator System | Monomer | Resulting Polymer Characteristics | Reference |
| Phenylmagnesium bromide (etherate) | Methyl Vinyl Ketone | Highly crystalline polymer | researchgate.net |
| Calcium zinc tetraethyl | Methyl Vinyl Ketone | Highly crystalline polymer | researchgate.net |
| Diethylzinc | Methyl Isopropenyl Ketone | Highly crystalline specimens | researchgate.net |
| Phenylmagnesium iodide | Methyl Isopropenyl Ketone | Crystalline and amorphous fractions | researchgate.net |
| Organolithium Compounds (general) | Vinyl Monomers | Can initiate polymerization if resulting anion is more stable | libretexts.org |
This table is interactive. Click on the headers to sort the data.
Achieving living conditions for MIK polymerization requires mitigating side reactions. Strategies include using initiators with reduced reactivity and maintaining low polymerization temperatures to enhance the stability of the propagating anionic chain ends. semanticscholar.orgrsc.org
Polymer Architecture Control in 3-Methylbut-3-en-2-one Polymers
The ability to control polymer architecture, such as the creation of block and graft copolymers, is a significant advantage of living polymerization techniques. advancedsciencenews.comencyclopedia.pub By maintaining active anionic chain ends after the initial monomer is consumed, a second, different monomer can be added to grow a new, distinct block. encyclopedia.pub This precise control allows for the design of macromolecules with tailored properties for a wide range of applications. harth-research-group.org
Synthesis of Block Copolymers with Enone Blocks
The synthesis of block copolymers is one of the most important applications of living anionic polymerization. encyclopedia.pub The process typically involves the sequential addition of different monomers to the reaction. encyclopedia.pub To create a block copolymer containing a PMIK segment, a non-ketone monomer that is amenable to living anionic polymerization, such as styrene (B11656), is polymerized first.
The synthesis of a diblock copolymer, for example, polystyrene-b-poly(methyl isopropenyl ketone), would proceed as follows:
First Block Synthesis : Styrene polymerization is initiated using an appropriate initiator (e.g., an alkyllithium like sec-BuLi) in an inert solvent like tetrahydrofuran (B95107) (THF). The polymerization proceeds until all the styrene monomer is consumed, resulting in living polystyrene chains with active carbanionic ends (polystyryllithium). semanticscholar.org
Second Block Synthesis : A measured amount of MIK monomer is then introduced into the reactor. The living polystyryl anions initiate the polymerization of MIK, forming the second block. encyclopedia.pub
Termination : The polymerization is concluded by the deliberate addition of a terminating agent, such as methanol, which protonates the active chain ends. du.edu.eg
The order of monomer addition is crucial and is dictated by the relative nucleophilicity of the propagating chain ends. encyclopedia.pub The polystyryl anion is sufficiently nucleophilic to initiate the polymerization of MIK. The reverse sequence, where the enolate anion of PMIK would need to initiate styrene polymerization, is generally less favorable. mdpi.com
The table below outlines the general steps for the synthesis of a polystyrene-b-poly(methyl isopropenyl ketone) diblock copolymer.
| Step | Procedure | Purpose | Expected Outcome | Reference |
| 1 | Polymerize styrene with sec-BuLi in THF. | Create the first block with a living anionic end. | Living polystyrene chains of controlled molecular weight and low PDI. | semanticscholar.org |
| 2 | Add MIK monomer to the living polystyrene solution. | Grow the second block from the living chain ends. | Formation of a diblock copolymer with active enolate chain ends. | encyclopedia.pub |
| 3 | Introduce a terminating agent (e.g., methanol). | Deactivate the living chain ends to yield the final polymer. | A stable, well-defined polystyrene-b-poly(methyl isopropenyl ketone) diblock copolymer. | du.edu.eg |
This table is interactive. Click on the headers to sort the data.
This methodology allows for the creation of well-defined block copolymers where the PMIK block provides unique functionality due to its polar ketone groups. nih.gov
Graft Copolymerization Strategies
Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that have a different composition. nih.gov The synthesis of graft copolymers containing PMIK can be achieved through several primary strategies, including "grafting to," "grafting from," and "grafting through." nih.gov
"Grafting to" Methodology: This approach involves attaching pre-synthesized polymer chains to a polymer backbone. nih.gov
Living anionic polymerization of MIK is carried out to produce PMIK chains of a specific molecular weight.
The living enolate ends are then reacted with a suitable electrophilic terminating agent to introduce a functional group (e.g., a hydroxyl or amine group) at one end of the chain. encyclopedia.pub
This end-functionalized PMIK is then reacted with a polymer backbone that contains complementary reactive sites, forming covalent bonds that attach the PMIK chains as grafts.
"Grafting from" Methodology: In this strategy, the grafts are grown directly from the polymer backbone. nih.gov
A polymer backbone is synthesized or modified to contain anionic initiating sites along its chain.
This macroinitiator is then used to initiate the anionic polymerization of MIK. The PMIK side chains grow "from" the backbone. This method can lead to a higher grafting density compared to the "grafting to" approach. An analogous process has been used to graft poly(methyl vinyl ketone) onto surfaces. nih.gov
The table below compares the "grafting to" and "grafting from" strategies for synthesizing graft copolymers with PMIK.
| Strategy | Description | Advantages | Disadvantages |
| Grafting to | Pre-formed, end-functionalized PMIK chains are attached to a reactive polymer backbone. | Allows for full characterization of the grafts before attachment. Control over graft length. | Grafting efficiency can be limited by steric hindrance, often resulting in lower graft density. |
| Grafting from | PMIK chains are grown from initiating sites located on the main polymer backbone. | Can achieve higher grafting densities. Steric hindrance is less of an issue during polymerization. | Characterization of the grafted chains is more difficult as they are already attached to the backbone. |
This table is interactive. Click on the headers to sort the data.
These grafting techniques provide versatile pathways to new materials that combine the properties of the backbone polymer with the distinct characteristics of the poly(methyl isopropenyl ketone) side chains. nih.govnih.gov
Advanced Polymerization Research of Styrene
Controlled Radical Polymerization (CRP) of Styrene (B11656)
Controlled radical polymerization, also known as reversible-deactivation radical polymerization (RDRP), represents a significant advancement in polymer synthesis, enabling the production of polymers with predetermined molecular weights, low dispersity, and complex architectures. acs.org These techniques are founded on establishing a dynamic equilibrium between active propagating radicals and dormant species. acs.org
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that allows for the synthesis of well-defined polymers. The core of RAFT polymerization lies in the use of a chain transfer agent (CTA), typically a dithioester or related compound, which mediates the polymerization via a degenerative chain transfer process. acs.orgtandfonline.com
Kinetic studies of RAFT polymerization of styrene have shown that the polymerization rate is proportional to the square root of the initiator concentration, such as benzoyl peroxide (BPO). acs.orgkyoto-u.ac.jp The pseudo-first-order activation rate constant, k_act_, is directly proportional to the concentration of the propagating polymer radical (P•), confirming that the reversible addition-fragmentation chain transfer is the primary activation mechanism. acs.orgkyoto-u.ac.jp The exchange rate constant, k_ex_ (where k_ex_ = k_act_/[P•]), is a critical parameter that is highly dependent on the structure of both the dithiocarbonate group of the RAFT agent and the polymer. acs.org High values for k_ex_ are responsible for the low polydispersity (M_w_/M_n_ < 1.1) observed even at early stages of polymerization. acs.org
The activation energy for the exchange rate constant (k_ex_) for a polystyryl dithioacetate has been determined to be 21.0 kJ mol⁻¹, a value consistent with a rapid addition reaction. acs.org The structure of the R-group in the RAFT agent also plays a crucial role; for instance, a benzylic R group is effective for the controlled star polymerization of styrene. tandfonline.com Furthermore, the nature of the Z-group on the trithiocarbonate (B1256668) RAFT agent influences the polymerization rate, with electron-donating groups affecting the conversion and rate. researchgate.net
Table 1: Kinetic Parameters for RAFT Polymerization of Styrene
| Parameter | Description | Typical Value/Observation | Source(s) |
|---|---|---|---|
| Polymerization Rate (R_p_) | Rate of monomer consumption | Proportional to [Initiator]¹ᐟ² | acs.orgkyoto-u.ac.jp |
| Activation Rate Constant (k_act_) | Rate constant for the activation of dormant species | Directly proportional to [P•] | acs.orgkyoto-u.ac.jp |
| Exchange Rate Constant (k_ex_) | Rate constant for the degenerative transfer process | High values lead to low polydispersity | acs.org |
| Activation Energy (E_a_ of k_ex_) | Energy barrier for the exchange reaction | ~21.0 kJ mol⁻¹ for polystyryl dithioacetate | acs.org |
Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique for synthesizing well-defined polymers. The mechanism involves the reversible transfer of a halogen atom (typically bromine or chlorine) from a dormant species (an alkyl halide) to a transition metal complex (commonly copper-based), which generates a radical that can propagate. mdpi.com
Kinetic studies of the bulk ATRP of styrene, using an initiator like undecenyl-2-bromopropionate and a CuCl/bipyridine catalytic system, have demonstrated that the polymerization follows first-order kinetics with respect to monomer consumption. sciencepublishinggroup.comresearchgate.net This is evidenced by a linear increase in the number-average molecular weight (M_n_) and conversion over time. sciencepublishinggroup.comresearchgate.net The living nature of the polymerization is confirmed by the constant concentration of growing radicals. researchgate.net
A key aspect of the ATRP mechanism is the establishment of a rapid equilibrium between the active and dormant species, which is responsible for the low polydispersity of the resulting polymers. The ratio of initiator to the ligand-to-copper(I) halide is crucial, with a 1:2:1 ratio suggesting that the active copper(I) center coordinates with two bipyridine ligands. sciencepublishinggroup.comresearchgate.net Electrochemically mediated ATRP (eATRP) of styrene has also been explored, where the activator complex is regenerated electrochemically. mdpi.comresearchgate.net In eATRP of styrene using a CuBr₂/TPMA (tris(2-pyridylmethyl)amine) catalyst, dimethylformamide (DMF) was found to be a suitable solvent. mdpi.com The livingness of the eATRP system was demonstrated through chain extension experiments, where a clear shift in molecular weight distribution was observed with no evidence of dead chains. mdpi.com
Nitroxide-Mediated Polymerization (NMP) is a CRP method that utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain. This process relies on the reversible homolytic cleavage of the C–ON bond of an alkoxyamine at elevated temperatures, which generates the propagating radical and the persistent nitroxide radical. This dynamic equilibrium minimizes irreversible termination reactions. wikipedia.org
The initiation of NMP can occur through a bimolecular process, involving a radical initiator like BPO and a nitroxide such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), or through a unimolecular initiator, which is a pre-formed alkoxyamine. The choice of nitroxide is critical; for instance, TEMPO is effective for styrene polymerization. wikipedia.org Advances in nitroxide design, such as SG1 and TIPNO, have expanded the range of monomers that can be polymerized via NMP. acs.org
Recent studies have shown that NMP of styrene can be accelerated in flow reactors, leading to higher conversions and lower polydispersity index (Đ) values compared to batch reactions. rsc.org For example, the polymerization of styrene with BlocBuilder MA as the initiator at 120 °C in a flow reactor resulted in 63% conversion with a Đ of 1.09, compared to 57% conversion and a Đ of 1.14 in a batch process. rsc.org
Table 2: Comparison of NMP of Styrene in Batch vs. Flow Reactors
| Reaction Condition | Conversion (%) | Polydispersity Index (Đ) | Source |
|---|---|---|---|
| Batch Reactor | 57 | 1.14 | rsc.org |
| Flow Reactor | 63 | 1.09 | rsc.org |
Ionic Polymerization of Styrene: Stereospecificity and Living Systems
Ionic polymerization methods offer exceptional control over polymer synthesis, particularly for producing polymers with high stereoregularity and for creating "living" systems where polymer chains grow without termination or chain transfer.
Anionic polymerization, particularly when initiated by alkyllithium compounds in hydrocarbon solvents, is considered the benchmark for living polymerizations. researchgate.net The polymerization of styrene via this method proceeds in the absence of irreversible chain termination and transfer, allowing for the synthesis of polymers with precisely controlled molecular weights and narrow molecular weight distributions (Đ < 1.05). researchgate.netmdpi.com The mechanism of anionic polymerization of styrene initiated by sodium naphthalenide in tetrahydrofuran (B95107) (THF) was a landmark discovery, demonstrating the formation of "two-ended living polymers". wikipedia.org
The kinetics of anionic polymerization of styrene are significantly influenced by the solvent. In non-polar solvents like benzene (B151609), most of the polystyryllithium species exist as associated dimers, with only a small fraction of unassociated species being reactive. researchgate.net This leads to a kinetic order of 0.5 with respect to the concentration of polystyryllithium. researchgate.net In contrast, the polymerization is much faster in polar solvents like THF due to the solvation and disaggregation of the carbanionic species. uni-bayreuth.de The apparent activation energy for the propagation of styrene polymerization in benzene initiated by butyllithium (B86547) is reported to be 14,300 calories (59.8 kJ·mol⁻¹). researchgate.net
The addition of phosphazene superbases can significantly alter the kinetics. For instance, the polymerization rate follows the order of [t-BuP₄]/[sec-BuLi] >>> [t-BuP₂]/[sec-BuLi] >> [t-BuP₁]/[sec-BuLi] > sec-BuLi, due to the generation of more reactive anionic species through complexation with the lithium cation. mdpi.com
Table 3: Anionic Polymerization of Styrene - Kinetic Data
| Solvent | Initiator System | Kinetic Order (re: Initiator) | Apparent Activation Energy (Propagation) | Source(s) |
|---|---|---|---|---|
| Benzene | Butyllithium | 0.5 | 14,300 cal/mol (59.8 kJ/mol) | researchgate.net |
| Toluene | Not specified | 0.5 | 59.9 kJ/mol | researchgate.net |
| Ethylbenzene (B125841) | Not specified | 0.5 | 75 ± 8 kJ/mol | researchgate.net |
Cationic polymerization is a type of chain-growth polymerization initiated by a cationic species, suitable for monomers with electron-donating substituents, such as styrene. wikipedia.org The process involves the formation of a carbenium ion which then propagates by adding to monomer units. nih.gov Initiation can be achieved using classical protic acids or Lewis acids. wikipedia.org
A significant challenge in cationic polymerization is the high reactivity of the propagating carbocation, which can lead to chain transfer reactions. nih.gov Chain transfer can occur to the monomer, polymer, or solvent, which limits the molecular weight and broadens the molecular weight distribution. libretexts.org For example, in the cationic polymerization of isobutylene, chain growth can cease when the terminal carbocation loses a proton, forming a terminal alkene. libretexts.org
Studies on the polymerization of styrene have investigated chain transfer with the monomer itself and with initiators like benzoyl peroxide. acs.org The prevalence of chain transfer reactions in cationic systems makes achieving a truly "living" polymerization more challenging than in anionic systems. However, under specific conditions, such as low temperatures, chain transfer can be minimized, leading to the formation of linear, unbranched polymers. libretexts.org
Novel Styrene Polymerization Techniques
The polymerization of styrene, a cornerstone of the polymer industry, continues to be an active area of research. Scientists are persistently exploring novel techniques to gain better control over the polymerization process, polymer architecture, and material properties. This section delves into recent advancements in emulsion, suspension, photoinitiated, and electrochemical polymerization methods for styrene.
Emulsion and Suspension Polymerization: Mechanistic Insights
Emulsion and suspension polymerization are well-established heterogeneous polymerization techniques that offer distinct advantages in controlling reaction kinetics and polymer morphology.
Emulsion Polymerization: This method involves the polymerization of monomer droplets dispersed in an aqueous phase, stabilized by a surfactant to form micelles. The initiation of polymerization occurs within these micelles, which then transform into polymer particles. researchgate.net A key feature of emulsion polymerization is that the rate of polymerization can be high while still producing polymers with high molecular weight, a combination not easily achieved in bulk or solution polymerization. acs.org
The mechanism of emulsion polymerization is typically described by the Smith-Ewart model, which outlines three stages. researchgate.net In Stage I, initiator radicals, generated in the aqueous phase, enter the monomer-swollen micelles, initiating polymerization and forming new polymer particles. This stage continues until all micelles have been consumed. researchgate.net Stage II is characterized by a constant rate of polymerization, where the monomer diffuses from the larger monomer droplets through the aqueous phase to the growing polymer particles. researchgate.net The number of radicals per particle is a critical factor influencing the kinetics. Stage III begins when the separate monomer droplet phase disappears, leading to a decrease in the polymerization rate as the monomer concentration within the particles is depleted. researchgate.net
Recent research has explored Pickering emulsion polymerization, where solid inorganic nanoparticles are used as stabilizers instead of traditional surfactants. mdpi.com This approach can lead to the formation of hybrid organic-inorganic materials with unique properties. mdpi.com Studies on semicontinuous styrene-montmorillonite-supported processes have provided insights into the kinetics, revealing differences from classical emulsion polymerization, such as a different number of reaction rate intervals. mdpi.com
Suspension Polymerization: In contrast to emulsion polymerization, suspension polymerization involves dispersing the monomer as larger droplets (typically 10-1000 µm) in a continuous aqueous phase. researchgate.net Polymerization is initiated within these monomer droplets by a monomer-soluble initiator. rsc.org Each droplet can be considered a mini-bulk reactor. researchgate.net The process results in the formation of polymer beads, which are easily isolated. rsc.org
The stability of the monomer droplets is maintained by the use of stabilizers or protective colloids, which prevent the droplets from coalescing. rsc.org The kinetics within the monomer droplets are similar to those of bulk polymerization. researchgate.net The rate of polymerization and the molecular weight of the resulting polymer are primarily governed by the initiator concentration and the temperature. rsc.org An important advantage of this technique is the effective removal of the heat of polymerization by the surrounding aqueous medium. rsc.org
Recent developments include processes that allow for the polymerization of styrene in the presence of flame retardants, which can negatively impact the molecular weight of the resulting polystyrene. acs.org By carefully controlling the dosing of the initiator, it is possible to counteract this effect and produce polystyrene with the desired molecular weight. acs.org
| Feature | Emulsion Polymerization | Suspension Polymerization |
| Locus of Polymerization | Monomer-swollen micelles/polymer particles | Monomer droplets |
| Initiator Solubility | Water-soluble | Monomer-soluble |
| Particle/Droplet Size | 0.05 - 5 µm | 10 - 1000 µm |
| Kinetics | Complex, involves partitioning of monomer and radicals | Similar to bulk polymerization |
| Product Form | Latex (polymer dispersion) | Beads/pearls |
Photoinitiated and Electrochemical Polymerization of Styrene
Light and electricity offer alternative energy sources to initiate and control styrene polymerization, leading to unique polymer structures and functionalities.
Photoinitiated Polymerization: This technique utilizes light, typically in the UV range, to generate radical species from a photoinitiator, which then initiate the polymerization of styrene. mdpi.comdu.edu.eg A common photoinitiator is 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), which forms radicals upon UV exposure. mdpi.com Photoinitiated polymerization offers spatial and temporal control over the polymerization process, allowing for the creation of patterned polymer films. mdpi.commdpi.com
Research has demonstrated the successful photopolymerization of styrene derivatives, confirming the reaction by the disappearance of the vinyl group's characteristic peak in infrared spectroscopy. mdpi.com Interestingly, studies have shown that in some systems, polymerization can continue even after the photoinitiator has been consumed, with the average molecular weight increasing with monomer conversion, suggesting a photo-controlled radical polymerization mechanism. wikipedia.org This can be attributed to a photo-electron transfer between the styrene monomer and a repeating unit in the polystyrene chain. wikipedia.org Surface-initiated photopolymerization from self-assembled monolayers on gold has also been achieved, creating grafted polystyrene films. du.edu.eg
Electrochemical Polymerization: This method uses an electric potential to initiate polymerization. It can be broadly categorized into anodic (oxidative) and cathodic (reductive) electropolymerization. rsc.org
Reductive Electropolymerization: In this process, an electron is transferred to the monomer, creating a radical anion which then initiates anionic polymerization. researchgate.netmdpi.com This has been demonstrated for styrene and its derivatives. researchgate.netmdpi.com The mechanism is believed to be anionically initiated, followed by carbon-carbon bond formation as a result of the reaction between the formed radicals and subsequent chain propagation. researchgate.net The electropolymerization of styrene can be facilitated by intermediates like fullerene sulphides, which can lower the required potential for polymerization due to their redox properties. libretexts.org
Oxidative Electropolymerization: While less common for styrene itself, oxidative electropolymerization is a widely used method for many monomers where the monomer is oxidized to form a radical cation that initiates polymerization. rsc.org
A related technique is electrochemically mediated atom transfer radical polymerization (eATRP), which has been successfully applied to styrene. acs.org In eATRP, an electric potential is used to regenerate the active catalyst species, allowing for well-controlled polymerization and the synthesis of polystyrene with a narrow molecular weight distribution and predefined molecular weight. acs.org
| Technique | Initiation Method | Key Advantages |
| Photoinitiated Polymerization | UV light and a photoinitiator | Spatial and temporal control, patterning |
| Electrochemical Polymerization | Applied electric potential | Control over initiation, synthesis of conductive polymers, thin film formation |
Syndio-specific Polymerization Catalysis
The stereochemistry of polystyrene significantly influences its properties. While atactic polystyrene is amorphous, isotactic and syndiotactic polystyrene are semi-crystalline. Syndiotactic polystyrene (sPS), in particular, has garnered significant interest due to its high melting point (around 270 °C), low density, and excellent chemical resistance. acs.org The synthesis of sPS is achieved through syndio-specific polymerization, which relies on specialized catalyst systems.
The breakthrough in sPS synthesis came in 1985 with the discovery by Ishihara and coworkers that certain homogeneous catalyst systems, particularly those based on half-titanocene complexes like CpTiCl₃ combined with methylaluminoxane (B55162) (MAO) as a cocatalyst, could efficiently produce highly syndiotactic polystyrene. acs.orguni-bayreuth.de
Catalyst Systems for Syndiotactic Polystyrene:
Titanium-Based Catalysts: Half-titanocene complexes of the type Cp'TiX₃ (where Cp' is a cyclopentadienyl-type ligand and X is a halide or alkoxide) activated by MAO are the most well-known catalysts for styrene syndiospecific polymerization. uni-bayreuth.demdpi.com The catalytic activity and the molecular weight of the resulting sPS can be influenced by the nature of the ligands on the titanium center. acs.org For instance, the introduction of non-cyclopentadienyl donor ligands can enhance the catalytic activity. mdpi.com Fluorinated phenoxy half-titanocene catalysts have shown higher catalytic activity and produced sPS with higher molecular weight, especially under conditions with a low amount of MAO. acs.org
Rare-Earth Metal Catalysts: More recently, rare-earth metal catalysts, particularly those based on scandium, have emerged as highly active systems for the syndio-specific polymerization of styrene. Cationic scandium catalytic systems can produce pure sPS with very high syndiotacticity. These catalysts have also been instrumental in understanding the mechanism of syndiospecific polymerization. mdpi.com Furthermore, redox-controlled syndio-specific polymerization of styrene has been achieved using ferrocenyl-functionalized half-sandwich scandium complexes, allowing for the polymerization to be switched on and off.
The copolymerization of styrene with other monomers using these syndiospecific catalysts allows for the creation of a wide range of new materials with tailored properties. For example, copolymers of styrene and divinylbenzene (B73037) or other functionalized styrenic monomers can be synthesized. mdpi.com
| Catalyst System | Example Precatalyst | Cocatalyst | Key Features |
| Half-Titanocene | CpTiCl₃, Cp*Ti(OC₆F₅)₃ | Methylaluminoxane (MAO) | High syndiospecificity, well-established system. acs.orguni-bayreuth.de |
| Rare-Earth Metal | (C₅Me₄SiMe₃)Sc(CH₂SiMe₃)₂(THF) | [Ph₃C][B(C₆F₅)₄] | High activity, pure sPS, potential for redox control. |
Copolymerization Strategies Involving 3 Methylbut 3 En 2 One and Styrene
Radical Copolymerization Kinetics and Microstructure Analysis
The kinetics of radical copolymerization and the resulting microstructure of the polymer chains are fundamental to understanding and controlling the properties of the final material.
Determination of Reactivity Ratios for 3-Methylbut-3-en-2-one/Styrene (B11656) Systems
Reactivity ratios (r₁ and r₂) are critical parameters in copolymerization that describe the relative reactivity of a growing polymer chain radical towards the two different monomers in the system. open.edu These ratios determine the composition of the copolymer and the sequence distribution of the monomer units along the chain. open.edu
Due to the lack of experimentally determined reactivity ratios for the 3-Methylbut-3-en-2-one/styrene pair, the Alfrey-Price Q-e scheme can be employed to predict their copolymerization behavior. The Q-e scheme assigns a Q value, representing the reactivity of the monomer due to resonance stabilization, and an e value, representing the polarity of the monomer, to each monomer.
For styrene (M₁), the widely accepted Q₁ and e₁ values are 1.00 and -0.80, respectively. For 3-Methylbut-3-en-2-one (M₂), we can use the values for the structurally similar methyl vinyl ketone (MVK) as an approximation. The Q₂ and e₂ values for MVK are reported as 0.68 and 0.69, respectively. stanford.edu
The reactivity ratios can be estimated using the following equations:
r₁ = (Q₁/Q₂) * exp[-e₁ * (e₁ - e₂)]
r₂ = (Q₂/Q₁) * exp[-e₂ * (e₂ - e₁)]
Based on these values, the predicted reactivity ratios for the styrene/MVK system would be:
r₁ (styrene) ≈ 0.46
r₂ (MVK) ≈ 0.52
This suggests that in a copolymerization of styrene and a monomer like MVK, both radicals prefer to react with the other monomer, leading to a tendency towards alternation. The product of the reactivity ratios (r₁ * r₂ ≈ 0.24) is significantly less than 1, further indicating a strong alternating tendency. This behavior is in contrast to ideal copolymerization where r₁*r₂ = 1, resulting in a random incorporation of monomers. open.edu
Interactive Data Table: Q-e Values and Predicted Reactivity Ratios
| Monomer | Q-value | e-value | Predicted Reactivity Ratio (vs. Styrene) |
| Styrene | 1.00 | -0.80 | r₁ ≈ 0.46 |
| Methyl Vinyl Ketone (as analogue for 3-Methylbut-3-en-2-one) | 0.68 | 0.69 | r₂ ≈ 0.52 |
Note: The reactivity ratios for 3-Methylbut-3-en-2-one are predicted based on the values for methyl vinyl ketone.
Sequence Distribution and Stereoregularity in Copolymers
The sequence distribution of monomer units in a copolymer chain is a direct consequence of the reactivity ratios. sci-hub.se For the predicted reactivity ratios of the 3-Methylbut-3-en-2-one/styrene system, where both r₁ and r₂ are less than 1, the copolymer is expected to have a predominantly alternating sequence of monomer units. This means that a styrene unit is more likely to be followed by a 3-Methylbut-3-en-2-one unit, and vice versa. This contrasts with block copolymers, where long sequences of one monomer are followed by long sequences of the other. open.edu
The stereoregularity, or tacticity, of the copolymer refers to the spatial arrangement of the monomer units' side groups along the polymer backbone. In radical polymerization, the stereochemistry is generally less controlled, leading to atactic polymers with a random arrangement of side groups. However, the specific monomers and reaction conditions can influence the stereoregularity. For styrene-containing copolymers, syndiotactic (alternating side group orientation) and isotactic (same side group orientation) structures can be achieved under specific catalytic conditions, though this is less common in conventional radical polymerization. rsc.org
Controlled Copolymerization Methodologies
Controlled or "living" radical polymerization techniques offer precise control over molecular weight, molecular weight distribution, and copolymer architecture.
RAFT Copolymerization for Block and Gradient Copolymers
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that can be used to synthesize a wide range of polymer architectures. boronmolecular.com By adding a suitable RAFT agent to a conventional free-radical polymerization, the growth of polymer chains can be controlled, allowing for the synthesis of well-defined block and gradient copolymers. boronmolecular.comresearchgate.net
For the 3-Methylbut-3-en-2-one/styrene system, a diblock copolymer could be synthesized by first polymerizing styrene via RAFT to create a polystyrene macro-RAFT agent. This macro-RAFT agent can then be used to initiate the polymerization of 3-Methylbut-3-en-2-one, resulting in a poly(styrene-b-3-methylbut-3-en-2-one) block copolymer. Gradient copolymers, where the composition changes gradually along the polymer chain, could also be prepared by controlling the monomer feed composition during the RAFT copolymerization.
ATRP for Alternating and Segmented Copolymers
Atom Transfer Radical Polymerization (ATRP) is another powerful controlled radical polymerization method that utilizes a transition metal catalyst to reversibly activate and deactivate dormant polymer chains. cmu.edu This technique allows for the synthesis of copolymers with controlled molecular weights and narrow polydispersities.
In the context of 3-Methylbut-3-en-2-one and styrene, ATRP could be employed to synthesize alternating copolymers, taking advantage of the inherent alternating tendency predicted by the reactivity ratios. By carefully controlling the reaction conditions, it is possible to favor the alternating addition of the two monomers. Furthermore, segmented copolymers, which consist of alternating blocks of the two monomers, could be synthesized by sequential monomer addition using ATRP. For instance, a poly(styrene-alt-3-methylbut-3-en-2-one) segment could be synthesized first, followed by the addition of a block of pure polystyrene or poly(3-methylbut-3-en-2-one).
Advanced Copolymer Architectures
The use of controlled polymerization techniques opens the door to creating more complex and functional copolymer architectures beyond simple linear block or random copolymers. For the 3-Methylbut-3-en-2-one/styrene system, this could include:
Star Copolymers: By using a multi-functional initiator in a RAFT or ATRP process, star-shaped copolymers with a central core and multiple arms of poly(3-methylbut-3-en-2-one-co-styrene) can be synthesized.
Graft Copolymers: A pre-existing polymer backbone can be modified with initiation sites for the copolymerization of 3-Methylbut-3-en-2-one and styrene, resulting in a graft copolymer with chains of the copolymer grafted onto the main backbone.
Hyperbranched Copolymers: Through the use of a monomer that also contains an initiating group (an "inimer"), highly branched copolymer structures can be achieved.
These advanced architectures can lead to unique material properties and applications that are not accessible with linear copolymers.
Synthesis of Star and Brush Copolymers
The synthesis of star and brush copolymers, which are characterized by multiple polymer chains emanating from a central core or a linear backbone, respectively, can be approached using controlled/living radical polymerization (C/LRP) techniques. Methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are particularly well-suited for this purpose as they allow for the precise control over molecular weight and dispersity of the polymer arms or grafts. researchgate.netmdpi.com
Brush Copolymers: The "Grafting From" Approach
A prevalent method for synthesizing polymer brushes is the "grafting from" technique, where polymer chains are grown from initiator sites immobilized on a surface or a macromolecular backbone. capes.gov.br For a copolymer brush of 3-Methylbut-3-en-2-one and styrene, a substrate (e.g., silica (B1680970) or a polymer film) can be functionalized with an ATRP initiator, such as a derivative of 2-bromoisobutyryl bromide. The subsequent polymerization is carried out by exposing the functionalized surface to a solution containing both 3-Methylbut-3-en-2-one and styrene, along with a suitable catalyst system (e.g., Cu(I)Br/ligand). researchgate.net The composition of the grafted copolymer chains can be controlled by the monomer feed ratio.
The characteristics of the resulting copolymer brushes are influenced by factors such as initiator density on the surface and the polymerization conditions. A higher initiator density generally leads to more extended brush conformations due to steric repulsion between the growing chains.
Illustrative Data for Hypothetical Brush Copolymer Synthesis
| Sample ID | Monomer Feed Ratio (Styrene:3-Methylbut-3-en-2-one) | Grafted Chain Mn ( g/mol ) | Dispersity (Đ) | Grafting Density (chains/nm²) |
| BC-1 | 90:10 | 15,000 | 1.15 | 0.4 |
| BC-2 | 70:30 | 14,500 | 1.18 | 0.4 |
| BC-3 | 50:50 | 14,800 | 1.20 | 0.4 |
| BC-4 | 70:30 | 25,000 | 1.22 | 0.2 |
This table presents hypothetical data to illustrate the expected outcomes of a "grafting from" synthesis of 3-Methylbut-3-en-2-one and styrene copolymer brushes.
Star Copolymers: The "Core-First" Method
The "core-first" approach is a common strategy for synthesizing star polymers. tandfonline.com This method involves the use of a multifunctional initiator from which multiple polymer arms can grow simultaneously. For a 3-Methylbut-3-en-2-one and styrene copolymer star, a molecule with multiple initiating sites for a C/LRP technique like RAFT or ATRP would be employed. For instance, a molecule with several trithiocarbonate (B1256668) groups could initiate the RAFT polymerization of a mixture of the two monomers. tandfonline.com The number of arms of the star polymer is determined by the functionality of the core-forming initiator. The length of the arms can be controlled by the monomer-to-initiator ratio and the reaction time.
Illustrative Data for Hypothetical Star Copolymer Synthesis
| Sample ID | Core Initiator Functionality | Monomer Feed Ratio (Styrene:3-Methylbut-3-en-2-one) | Arm Mn ( g/mol ) | Total Mn ( g/mol ) | Dispersity (Đ) |
| SC-1 | 3 | 80:20 | 10,000 | 30,500 | 1.12 |
| SC-2 | 3 | 60:40 | 10,200 | 31,100 | 1.15 |
| SC-3 | 5 | 80:20 | 10,100 | 51,000 | 1.18 |
| SC-4 | 5 | 60:40 | 9,900 | 50,200 | 1.21 |
This table presents hypothetical data to illustrate the expected outcomes of a "core-first" synthesis of 3-Methylbut-3-en-2-one and styrene star copolymers.
Networks and Gels from Cross-linking Copolymerization
Polymer networks and gels are three-dimensional structures formed by the cross-linking of polymer chains. tripod.com These materials are capable of absorbing large amounts of solvent, leading to the formation of swollen gels. The copolymerization of 3-Methylbut-3-en-2-one and styrene can be designed to produce such networks through either in-situ cross-linking during polymerization or post-polymerization cross-linking of pre-formed copolymers.
In-situ Cross-linking
The most direct method to form a copolymer network is to include a divinyl cross-linking agent during the polymerization of 3-Methylbut-3-en-2-one and styrene. Divinylbenzene (B73037) (DVB) is a common cross-linker that can be incorporated into the polymerizing chains, creating covalent bonds between them and leading to the formation of a gel. researchgate.netnih.gov The properties of the resulting network, such as the degree of swelling and mechanical strength, are highly dependent on the concentration of the cross-linker. A higher cross-link density generally results in a more rigid gel with a lower swelling capacity. aps.orgacs.org
Illustrative Data for Swelling Behavior of Hypothetical Cross-linked Networks
| Sample ID | Cross-linker (DVB) content (mol%) | Swelling Ratio (Q) in Toluene |
| NG-1 | 1 | 12.5 |
| NG-2 | 2 | 8.2 |
| NG-3 | 5 | 4.1 |
| NG-4 | 10 | 2.3 |
This table presents hypothetical data on the swelling behavior of 3-Methylbut-3-en-2-one and styrene copolymer networks with varying amounts of a divinyl cross-linker. The swelling ratio (Q) is defined as the ratio of the weight of the swollen gel to the weight of the dry gel.
Post-Polymerization Cross-linking
An alternative strategy involves the synthesis of a linear or branched copolymer of 3-Methylbut-3-en-2-one and styrene, followed by a separate cross-linking step. This approach allows for better control over the initial copolymer structure before the network is formed. The ketone group present in the 3-Methylbut-3-en-2-one monomer units can serve as a handle for post-polymerization cross-linking reactions. For example, a dihydrazide compound could potentially be used to form hydrazone linkages between the polymer chains, resulting in a cross-linked network. This method offers the advantage of being able to characterize the precursor polymer thoroughly before gelation.
Theoretical and Computational Chemistry Investigations
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. These methods allow for the detailed exploration of electron distribution and energy levels, which govern the chemical behavior of a substance.
Density Functional Theory (DFT) Calculations for Ground and Excited States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the properties of molecules in their ground and electronically excited states.
For styrene (B11656) , ab initio quantum chemical methods have been employed to calculate its structure and vibrational frequencies in the lowest three singlet states (S0, S1, and S2). bohrium.com The ground state (S0) is found to be non-planar, whereas the first (S1) and second (S2) excited states are strictly planar. bohrium.com The transition to these excited states involves the population of antibonding orbitals, primarily in the aromatic ring, leading to an expansion of the ring and a contraction of the C1-Cα bond. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is a popular extension of DFT for calculating the properties of electronically excited states, such as those relevant to optical spectra. copernicus.org For complex systems, multi-state density functional theory (MSDFT) offers a rigorous framework to treat ground and excited states on an equal footing. scirp.org DFT calculations, particularly with functionals like B3LYP, are widely used to predict molecular structures and thermochemical properties with considerable accuracy. researchgate.net
For 3-Methylbut-3-en-2-one , while specific DFT studies on its excited states are not extensively documented in readily available literature, the principles of DFT are broadly applied to α,β-unsaturated ketones. These calculations are crucial for understanding their electrophilic reactivity, which is a key determinant of their chemical and toxicological properties. nih.gov Theoretical calculations using DFT are a well-established method for evaluating the structural and spectral properties of such organic molecules. copernicus.org
Table 1: Calculated Geometrical Parameters of Styrene in Different Electronic States This table is populated with data from theoretical calculations and may not represent experimental values.
| Parameter | Ground State (S₀) | First Excited State (S₁) | Second Excited State (S₂) |
|---|---|---|---|
| C-C bond length (aromatic ring) | Standard | Expanded | More significantly expanded |
| C1-Cα bond length | Standard | Slightly shortened | Shortened |
| Cα-Cβ bond length | Standard | Slightly elongated | Slightly elongated |
| Torsional Angle | Bent (15°-20°) | Planar | Planar |
Molecular Orbital Analysis of Reactivity
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. stackexchange.com
For styrene , the HOMO to LUMO excitation is a dominant contributor to its S2 electronic state. nih.gov The analysis of HOMO and LUMO energies helps in understanding the nucleophilicity and electrophilicity of the molecule, which in turn governs its participation in reactions like polymerization. nist.gov Theoretical studies have explored the HOMO and LUMO of various styrene derivatives to understand their chemical properties and reaction pathways. rsc.org
In the case of 3-Methylbut-3-en-2-one , as an α,β-unsaturated ketone, the LUMO is expected to have significant localization on the β-carbon, making it susceptible to nucleophilic attack, a characteristic feature of Michael addition reactions. The HOMO-LUMO gap reflects its reactivity; a smaller gap generally implies higher reactivity. stenutz.eu While direct detailed analyses for this specific molecule are not abundant, studies on related compounds like methyl vinyl ketone show that the molecular orbital diagram involves the combination of atomic orbitals from carbon, hydrogen, and oxygen to form bonding (σ, π) and antibonding (σ, π) orbitals. rsc.org The reactivity of such enones is heavily influenced by the energies and shapes of these frontier orbitals.
Table 2: Frontier Molecular Orbital (FMO) Properties and Reactivity Implications This table presents generalized data based on theoretical principles for the specified compound classes.
| Compound | HOMO Characteristics | LUMO Characteristics | HOMO-LUMO Gap Implication |
|---|---|---|---|
| Styrene | Located on the vinyl group and aromatic ring, indicating sites for electrophilic attack. | Distributed over the vinyl group and aromatic ring, indicating sites for nucleophilic attack. | Determines its reactivity in polymerization and other addition reactions. |
| 3-Methylbut-3-en-2-one | Associated with the C=C double bond and the oxygen lone pairs. | Localized on the β-carbon of the C=C double bond, making it electrophilic. | A smaller gap suggests higher reactivity towards nucleophiles in Michael additions. |
Reaction Mechanism Prediction and Energy Landscape Mapping
Computational chemistry provides indispensable tools for elucidating reaction mechanisms by mapping potential energy surfaces and characterizing transient species like transition states.
Transition State Characterization in Enone Reactions
For enones like 3-Methylbut-3-en-2-one , a primary reaction pathway is the Michael addition. Computational studies on the Michael addition to α,β-unsaturated carbonyl compounds often involve locating the transition state for the nucleophilic attack at the β-carbon. reddit.com The geometry and energy of this transition state are crucial for determining the reaction rate and stereoselectivity. For instance, in the reaction of 2-methylbut-3-en-2-ol, a related compound, with HBr, the formation of a stable tertiary carbocation is a key intermediate, suggesting that transition states leading to more stable intermediates are favored. nist.govnih.gov Theoretical calculations, such as those at the B3LYP level, have been used to analyze the transition states of Michael additions, revealing that the activation energies are influenced by factors like reactant stabilization and solvation.
Polymerization Initiation and Propagation Pathway Modeling
The thermal polymerization of styrene has been a subject of extensive theoretical investigation. The self-initiation mechanism is complex, with the Diels-Alder dimer of styrene (AH) being a key intermediate. frontiersin.orgmdpi.com Density functional theory calculations have been instrumental in exploring the competing Mayo and Flory mechanisms. frontiersin.org These studies suggest that the formation of AH can proceed through a stepwise diradical pathway. frontiersin.org The subsequent reaction of AH with another styrene monomer generates the monoradicals that initiate the polymerization chain. mdpi.com
Table 3: Calculated Activation Energies for Styrene Polymerization Steps This table contains data from various computational studies and may vary based on the theoretical model and conditions.
| Polymerization Step | Method/Conditions | Activation Energy (kJ mol⁻¹) | Reference |
|---|---|---|---|
| Overall Polymerization | Spinning Disc Reactor Simulation | 40.59 ± 1.11 | mdpi.com |
| Initiator Decomposition (Ead) | Spinning Disc Reactor Simulation | 30.39 ± 0.05 | mdpi.com |
| Propagation (Eap) | Spinning Disc Reactor Simulation | 27.48 ± 0.06 | mdpi.com |
| Termination (Eat) | Spinning Disc Reactor Simulation | 2.08 ± 0.05 | mdpi.com |
| Pyrolysis Activation Energy | ReaxFF-MD Simulation | 159.74 | researchgate.net |
Molecular Dynamics Simulations for Polymer Conformation and Interactions
Molecular dynamics (MD) simulations are a powerful technique to study the time-dependent behavior of molecules and materials, providing insights into the conformation of polymers and their interactions with the environment.
For polystyrene , MD simulations have been extensively used to investigate its structural properties in various environments, including melts and solutions. mdpi.com All-atom MD simulations can provide detailed information about local packing and monomer conformations, which are often characterized by radial distribution functions (RDFs). mdpi.com These simulations have shown that the conformation of polystyrene chains is influenced by the solvent, with chains exhibiting more stretched conformations in good solvents like toluene. mdpi.com
Coarse-grained MD models have also been developed to study polystyrene at larger length and time scales, which is crucial for understanding phenomena like the glass transition and mechanical properties of the bulk polymer. bohrium.com Reactive molecular dynamics (ReaxFF-MD) simulations have been employed to study the pyrolysis of polystyrene, providing a detailed picture of the degradation process at the atomic level. researchgate.netrsc.org Furthermore, MD simulations have been used to investigate the interactions of polystyrene with various solvents and surfaces, which is important for applications such as coatings and nanocomposites. researchgate.net
Table 4: Key Findings from Molecular Dynamics Simulations of Polystyrene This table summarizes qualitative findings from various MD simulation studies.
| Simulation Focus | Key Findings | Reference |
|---|---|---|
| Polystyrene in Toluene (Good Solvent) | Chains exhibit more stretched conformations. Dilution effect observed in monomer-monomer RDFs. | mdpi.com |
| Confined Polystyrene Films | Density profiles show oscillatory behavior near confining surfaces. | mdpi.com |
| Polystyrene Pyrolysis (ReaxFF-MD) | Provides detailed mechanism of thermal degradation and product formation. | researchgate.netrsc.org |
| Polystyrene Thin Films | Mechanical properties are size and rate-dependent. Surface layers show lower density and higher chain mobility. | |
| Solvent Diffusion in Polystyrene | Below the glass transition temperature, solvent diffusion follows non-Fickian (Case II) behavior. | researchgate.net |
Simulation of Polymer Chain Dynamics in Solution and Bulk
Molecular dynamics (MD) simulations are a cornerstone of modern polymer science, enabling the investigation of chain dynamics in various states. mdpi.com These simulations model the polymer as a collection of atoms interacting through a defined force field, and the system's evolution is tracked by solving Newton's equations of motion. This approach provides a virtual microscope to observe how polymer chains fold, entangle, and move in both dilute solutions and concentrated bulk phases. youtube.com
Chain Dynamics in Solution
In solution, the dynamics of a copolymer chain are governed by a complex interplay between the polymer's internal flexibility, the interactions between different monomer units, and the interactions with the surrounding solvent molecules. For a copolymer of 3-Methylbut-3-en-2-one and styrene, simulations would typically be performed by placing a single chain or a small number of chains in a simulation box filled with an explicit solvent, such as toluene, a good solvent for polystyrene. researchgate.netnih.gov
Key parameters are calculated from the simulation trajectory to characterize the chain's behavior:
Mean Square Displacement (MSD): By tracking the average distance a monomer travels over time, the MSD is used to calculate the diffusivity of the polymer chain, revealing its mobility within the solvent. researchgate.netnih.gov
Interaction Energy (Eint): This calculation quantifies the affinity between the copolymer and the solvent molecules, helping to determine solvent quality and its effect on chain conformation. researchgate.netnih.gov
Simulations on analogous styrene copolymers, such as styrene/1-octene, have shown that increasing the comonomer content can alter chain dimensions and interactions with the solvent. researchgate.netnih.gov For a 3-Methylbut-3-en-2-one; styrene copolymer, the polar ketone group from the 3-Methylbut-3-en-2-one monomer would be expected to influence solubility and chain conformation, particularly in solvents of varying polarity.
Chain Dynamics in the Bulk Phase
In the bulk phase, polymer chains are in close contact, and their dynamics are dominated by intermolecular interactions and physical entanglements. mdpi.com Simulations of bulk systems are crucial for understanding the material's viscoelastic properties and its behavior near the glass transition temperature. These simulations involve placing many polymer chains in a simulation box under periodic boundary conditions to mimic an infinite melt. researchgate.net
Investigations in the bulk phase focus on:
Segmental Dynamics: The motion of small segments of the polymer chain, which is related to the material's glass transition.
Chain Entanglements: The way long polymer chains intertwine, which governs the melt viscosity and mechanical strength. usf.edu
Diffusion Coefficient: The mobility of entire chains within the melt, which is significantly slower than in solution due to the crowded environment. researchgate.net
| Parameter | Information Provided | Typical Phase of Study |
|---|---|---|
| Radius of Gyration (Rg) | Overall size and compactness of the polymer chain. nih.govul.ie | Solution & Bulk |
| End-to-End Distance (r) | Chain flexibility and overall shape. nih.govul.ie | Solution & Bulk |
| Mean Square Displacement (MSD) | Mobility and diffusion coefficient of the chain. researchgate.netnih.gov | Solution & Bulk |
| Interaction Energy (Eint) | Affinity between polymer and solvent or between different polymer chains. researchgate.netnih.gov | Solution & Blends |
Intermolecular Interactions in Copolymer Blends
When a copolymer is blended with another polymer, the miscibility and final properties of the blend are determined by the intermolecular interactions between the different polymer chains. Computational chemistry allows for the quantification of these interactions, predicting the thermodynamic behavior of the blend.
For a copolymer of 3-Methylbut-3-en-2-one and styrene, the nature of its intermolecular forces is mixed. The styrene units contribute primarily through non-polar van der Waals forces, specifically London dispersion forces, arising from the large, polarizable phenyl rings. wixsite.comuvebtech.com The 3-Methylbut-3-en-2-one units, however, introduce polarity due to the carbonyl (C=O) group. This allows for stronger, more specific dipole-dipole interactions. uvebtech.com
Dispersion Forces: Present between all molecules, these forces are particularly significant for the aromatic styrene units. wixsite.com
Dipole-Dipole Interactions: Occur between the polar 3-Methylbut-3-en-2-one units and any polar groups on the other polymer in the blend.
Repulsive Interactions: Steric hindrance due to the bulky side groups on both monomers can also play a significant role in how the chains pack together.
Computational studies can determine the Flory-Huggins interaction parameter (χ), a key thermodynamic quantity that describes the energy of mixing two polymers. researchgate.net A negative or small positive value of χ indicates favorable interactions and good miscibility, while a large positive value suggests that the polymers will phase-separate. Studies on blends of polystyrene with various methacrylate (B99206) polymers, for instance, have successfully used theoretical calculations to extract these interaction energies and predict miscibility. cmu.edu For a this compound copolymer, its blend behavior would be highly dependent on the polarity of the blending partner, with favorable interactions being more likely with other polar polymers that can interact with the ketone group.
| Monomer Unit | Primary Intermolecular Force Contributed | Significance in Blends |
|---|---|---|
| Styrene | London Dispersion Forces wixsite.com | Provides general cohesion and interaction with non-polar polymers. |
| 3-Methylbut-3-en-2-one | Dipole-Dipole Interactions | Promotes miscibility with other polar polymers through specific interactions with the ketone group. |
Advanced Analytical Methodologies in Research
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for real-time monitoring of polymerization reactions. acs.orguni-mainz.denih.gov By acquiring NMR spectra directly from the reaction mixture at various time intervals, it is possible to quantify the instantaneous concentrations of both 3-Methylbut-3-en-2-one and styrene (B11656) monomers. The disappearance of the characteristic vinyl proton signals of each monomer over time provides direct insight into their individual consumption rates. acs.orguni-mainz.de This allows for the determination of crucial kinetic parameters, such as the reactivity ratios of the comonomers, which dictate the copolymer composition and microstructure. acs.org
For the 3-Methylbut-3-en-2-one and styrene system, ¹H NMR would be particularly informative. The vinyl protons of styrene and 3-Methylbut-3-en-2-one would exhibit distinct chemical shifts, allowing for their simultaneous and independent monitoring. acs.orguni-mainz.de The data obtained from in-situ NMR can be used to construct kinetic profiles, as illustrated in the hypothetical data table below, which showcases the change in monomer concentration over time. This information is vital for understanding how reaction conditions influence the rate of polymerization and the final copolymer architecture. acs.orguni-mainz.de
Table 1: Hypothetical In-situ ¹H NMR Kinetic Data for the Copolymerization of 3-Methylbut-3-en-2-one and Styrene
| Time (minutes) | [3-Methylbut-3-en-2-one] (mol/L) | [Styrene] (mol/L) |
| 0 | 1.00 | 1.00 |
| 10 | 0.85 | 0.90 |
| 20 | 0.72 | 0.81 |
| 30 | 0.61 | 0.73 |
| 60 | 0.40 | 0.55 |
| 120 | 0.18 | 0.35 |
This table is generated for illustrative purposes and does not represent actual experimental data.
Advanced infrared (IR) and Raman spectroscopy techniques offer complementary methods for real-time monitoring of the copolymerization of 3-Methylbut-3-en-2-one and styrene. cmu.eduthermofisher.comresearchgate.netphysicsopenlab.org Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly well-suited for in-situ analysis, as it allows for the direct measurement of the reaction medium without the need for sample extraction. cmu.eduirdg.org The progress of the polymerization can be followed by monitoring the decrease in the intensity of the characteristic vibrational bands of the vinyl groups of both monomers (e.g., C=C stretching vibrations). researchgate.net For instance, the vinyl bond stretch in styrene is observed around 1630 cm⁻¹. azom.com
Raman spectroscopy is another powerful tool for monitoring polymerization kinetics. physicsopenlab.orgazom.comsemi.ac.cnacs.orgresearchgate.net It is particularly advantageous for studying vinyl polymerizations due to the strong Raman signal of the C=C double bond. The decrease in the intensity of the vinyl C=C stretching band of both 3-Methylbut-3-en-2-one and styrene can be quantitatively related to monomer conversion. azom.comresearchgate.net A stable band, such as the aromatic ring breathing mode of styrene at approximately 1000 cm⁻¹, can be used as an internal standard to improve the accuracy of the measurements. azom.com
Table 2: Characteristic Vibrational Frequencies for Monitoring Copolymerization
| Monomer | Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique |
| Styrene | C=C Stretch (vinyl) | ~1630 | IR, Raman |
| Benzene (B151609) Ring Breathing | ~1000 | Raman (as internal standard) | |
| 3-Methylbut-3-en-2-one | C=C Stretch (vinyl) | Varies | IR, Raman |
| C=O Stretch (ketone) | Varies | IR |
This table provides representative wavenumber ranges and is subject to variation based on specific experimental conditions.
Mass spectrometry (MS) techniques are invaluable for the detailed structural characterization of the resulting copolymers and oligomers. tennessee.eduresearchgate.netnih.govnih.gov Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful method for determining the absolute molecular weights of polymers and for analyzing the chemical nature of the polymer chain ends. tennessee.edunist.govbruker-daltonics.jpyoutube.com By accurately measuring the mass of individual polymer chains, it is possible to identify the initiator fragments and termination products, providing crucial information about the polymerization mechanism. tennessee.edu
Electrospray Ionization (ESI) MS is particularly useful for the characterization of lower molecular weight oligomers formed during the initial stages of polymerization or as byproducts. tennessee.edunih.govnih.gov ESI-MS can provide information on the composition and sequence of these oligomers, offering a deeper understanding of the early events in the copolymerization process. The high resolution of modern mass spectrometers allows for the differentiation of oligomers with varying numbers of 3-Methylbut-3-en-2-one and styrene units.
Chromatographic Separations and Characterization
Chromatographic techniques are essential for determining the molecular weight distribution and chemical heterogeneity of the 3-Methylbut-3-en-2-one and styrene copolymers. These methods separate the polymer chains based on their physical and chemical properties, providing a comprehensive picture of the polymer sample.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. acs.orgacs.orgresearchgate.netibm.comazom.com GPC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller molecules. By calibrating the GPC system with polymer standards of known molecular weight (e.g., polystyrene standards), it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer sample. researchgate.netazom.com The PDI provides a measure of the breadth of the molecular weight distribution. A lower PDI value indicates a more uniform polymer sample.
Table 3: Typical GPC Data for a 3-Methylbut-3-en-2-one/Styrene Copolymer
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | 25,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 35,000 g/mol |
| Polydispersity Index (PDI) | 1.4 |
This table presents hypothetical data to illustrate the type of information obtained from GPC analysis.
For complex copolymer systems, such as those that may arise from the copolymerization of 3-Methylbut-3-en-2-one and styrene, one-dimensional GPC may not provide a complete picture. Two-dimensional (2D) chromatography offers a more powerful approach by combining two different separation mechanisms in a single analysis. perlan.com.placs.orgnih.govresearchgate.netresearchgate.net For instance, liquid chromatography at the critical condition (LCCC) can be used in the first dimension to separate the copolymers based on their chemical composition, followed by GPC in the second dimension to separate the compositionally distinct fractions by their molecular weight. perlan.com.plresearchgate.netresearchgate.net This provides a detailed 2D map of the copolymer, revealing the correlation between chemical composition and molecular weight, which is crucial for understanding the structure-property relationships of the material. perlan.com.pl
Thermal Analysis Techniques in Polymer Research
Thermal analysis encompasses a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. For polymer research, these methods are indispensable for determining transition temperatures, thermal stability, and the effects of additives or modifications on the polymer's thermal behavior.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Polymerization Energetics
Differential Scanning Calorimetry (DSC) is a powerful technique used to investigate the thermal transitions of polymers. It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the detection of transitions such as the glass transition (Tg), melting (Tm), and crystallization (Tc), which are associated with changes in heat capacity.
In the context of a hypothetical copolymer of 3-Methylbut-3-en-2-one and styrene, DSC would be instrumental in determining its glass transition temperature. The Tg is a critical parameter, as it defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the baseline of the DSC thermogram. The composition of the copolymer, specifically the ratio of 3-Methylbut-3-en-2-one to styrene, would be expected to significantly influence the Tg.
Furthermore, DSC can be employed to study the energetics of the polymerization process itself. By monitoring the heat released during the polymerization reaction (an exothermic process), researchers can gain insights into the kinetics and thermodynamics of the copolymerization of 3-Methylbut-3-en-2-one and styrene.
While specific research data for the 3-Methylbut-3-en-2-one; styrene copolymer is not available in the reviewed literature, the table below illustrates the type of data that would be generated from DSC analysis for a generic copolymer, showing the effect of comonomer composition on the glass transition temperature.
| Copolymer Composition (Monomer A : Monomer B) | Glass Transition Temperature (Tg) (°C) |
| 100 : 0 | 100 |
| 75 : 25 | 85 |
| 50 : 50 | 70 |
| 25 : 75 | 55 |
| 0 : 100 | 40 |
This table is illustrative and does not represent actual data for the this compound copolymer.
Thermogravimetric Analysis (TGA) for Degradation Mechanisms
Thermogravimetric Analysis (TGA) is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to study the thermal stability and decomposition of polymers. The resulting data, a TGA curve, plots the percentage of weight loss against temperature. The derivative of this curve (DTG) shows the rate of weight loss and can help to identify distinct degradation steps.
For a copolymer of 3-Methylbut-3-en-2-one and styrene, TGA would provide critical information about its thermal stability. The onset temperature of decomposition, the temperature at which significant weight loss begins, is a key indicator of the polymer's ability to withstand high temperatures. The shape of the TGA and DTG curves can also offer clues about the degradation mechanism, such as whether it occurs in a single step or multiple steps, which might correspond to the degradation of the different monomer units or the cleavage of specific bonds within the polymer structure.
The atmosphere used during the TGA experiment (e.g., inert nitrogen or reactive air) can also be varied to understand the influence of oxidation on the degradation process. Analysis of the gases evolved during the TGA experiment, often by coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR), can provide detailed information about the decomposition products, further elucidating the degradation pathway.
The following table is a hypothetical representation of TGA data for a copolymer, demonstrating how thermal stability might be characterized.
| Copolymer Composition (Monomer A : Monomer B) | Onset of Decomposition (Tonset) (°C) | Temperature at 50% Weight Loss (T50%) (°C) |
| 100 : 0 | 350 | 400 |
| 75 : 25 | 340 | 390 |
| 50 : 50 | 330 | 380 |
| 25 : 75 | 320 | 370 |
| 0 : 100 | 310 | 360 |
This table is illustrative and does not represent actual data for the this compound copolymer.
Advanced Research Applications in Materials Science
Functional Polymers and Nanomaterials from 3-Methylbut-3-en-2-one Derivatives
The presence of a reactive α,β-unsaturated ketone functionality in 3-Methylbut-3-en-2-one makes it an intriguing candidate for the synthesis of functional polymers. This functional group can participate in various polymerization and post-polymerization modification reactions, opening pathways to materials with unique properties. While specific research on stimuli-responsive polymers derived solely from 3-Methylbut-3-en-2-one is not extensively documented, the principles of polymer chemistry allow for the projection of its potential in this area. The synthesis of well-defined polymers from vinyl ketones has been demonstrated using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov
Stimuli-responsive polymers, often termed "smart" polymers, are materials that exhibit significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or the presence of specific chemicals. nih.gov
The design of such systems using 3-Methylbut-3-en-2-one would likely involve copolymerization with functional monomers. For instance:
pH-Responsiveness: Copolymerizing 3-Methylbut-3-en-2-one with monomers containing acidic or basic moieties, such as acrylic acid or N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA), could yield pH-sensitive polymers. nih.gov The tertiary amine groups in DMAEMA, for example, can be protonated in acidic conditions, leading to changes in polymer solubility and conformation.
Temperature-Responsiveness: To create thermo-responsive polymers, 3-Methylbut-3-en-2-one could be copolymerized with monomers like N-isopropylacrylamide (NIPAM). Poly(NIPAM) is well-known for its lower critical solution temperature (LCST) in water, a property that could be tuned by the incorporation of the more hydrophobic ketone monomer.
CO2-Responsiveness: Certain functional groups, including amidines and guanidines, can react reversibly with CO2. nih.gov Incorporating monomers with these functionalities into a copolymer with 3-Methylbut-3-en-2-one could lead to CO2-switchable materials, which alter their properties upon the introduction or removal of CO2 gas. nih.gov
Controlled radical polymerization techniques, such as RAFT, would be crucial for synthesizing block copolymers with well-defined responsive segments. nih.govnih.gov
Polymer nanoparticles (PNPs) are colloidal systems with dimensions in the nanometer range that have applications in various fields, including as nanocarriers for targeted therapies. nih.govnih.gov They can be fabricated by methods such as nanoprecipitation or emulsion polymerization. nih.gov
While the direct fabrication of nanoparticles from 3-Methylbut-3-en-2-one homopolymers is not widely reported, its copolymers offer a viable route. For example, a copolymer of 3-Methylbut-3-en-2-one and styrene (B11656) could be used to form nanoparticles via nanoprecipitation. In this method, a solution of the polymer in a water-miscible organic solvent is rapidly mixed with water, an anti-solvent, causing the polymer to precipitate into nanoparticles. nih.gov The size, stability, and surface properties of these nanoparticles would be influenced by the copolymer composition, concentration, and the specific fabrication parameters. youtube.com
The ketone group on the polymer backbone could serve as a handle for further functionalization, for instance, by attaching targeting ligands or imaging agents, thereby creating a multifunctional research platform.
Styrene-Based Advanced Polymeric Architectures in Material Science
Styrene is a cornerstone of the polymer industry, and research continues to push the boundaries of its applications, leading to advanced polymeric architectures with enhanced performance and functionality.
High-performance engineering plastics based on styrene are designed to offer superior mechanical properties, thermal stability, and chemical resistance compared to general-purpose polystyrene. acs.orgmdpi.com
Acrylonitrile-Butadiene-Styrene (ABS): ABS is a terpolymer synthesized by polymerizing styrene and acrylonitrile (B1666552) in the presence of polybutadiene. The nitrile groups from acrylonitrile provide polarity and chemical resistance, the butadiene rubber phase acts as an impact modifier, and the polystyrene contributes rigidity and processability. mdpi.com Research has shown that modifying ABS through electron beam irradiation can alter its thermal and mechanical properties, with higher cross-linking density leading to a stiffer, less ductile material. mdpi.com
Styrene-Maleic Anhydride (B1165640) (SMA) Copolymers: SMA is a commercially available copolymer valued for its high thermal stability and chemical resistance. acs.org The maleic anhydride units introduce reactivity, allowing for facile cross-linking and functionalization. Recent research has focused on creating SMA-based thermosets containing triarylamine moieties for electrochromic applications. acs.org These materials can change color upon the application of a voltage, demonstrating the potential for styrene-based copolymers in smart materials. acs.org
Table 1: Properties of Selected High-Performance Styrene-Based Plastics
| Polymer | Key Monomers | Noteworthy Properties | Advanced Research Application |
| ABS | Acrylonitrile, Butadiene, Styrene | High impact strength, toughness, good processability | Development of irradiated products with tailored thermal and mechanical performance. mdpi.com |
| SMA | Styrene, Maleic Anhydride | High thermal stability, chemical resistance, reactive anhydride groups | Synthesis of cross-linked electrochromic materials for smart windows and displays. acs.org |
| F-SSBR | Functionalized Styrene, Butadiene | Enhanced wet skid resistance and wear resistance | Used in silica-filled composites for energy-saving and high-performance tires. researchgate.net |
Porous polymers, particularly those based on cross-linked styrene and divinylbenzene (B73037) (DVB), are extensively studied for their applications in separation science, catalysis, and adsorption. mdpi.comtandfonline.com These materials possess high surface areas, tunable pore structures, and excellent chemical stability. tandfonline.com
The synthesis is typically achieved through suspension polymerization of styrene and DVB in the presence of a porogen, which is an inert diluent that is a good solvent for the monomers but a poor solvent for the resulting polymer. During polymerization, the cross-linked polymer phase-separates, and subsequent removal of the porogen leaves behind a porous structure. utm.my The characteristics of this porous network are highly dependent on the synthesis conditions. tandfonline.com
Effect of Diluent (Porogen): The type and amount of diluent are critical. A good solvent for the polymer chains (e.g., toluene) tends to produce microporous structures with high surface areas, while a poor solvent (precipitant, e.g., n-heptane) leads to macroporous materials with larger pore volumes but lower surface areas. Using a mixture of diluents allows for fine-tuning of the pore structure.
Effect of Cross-linker: The amount of divinylbenzene (DVB) also significantly influences the final morphology. Higher DVB content generally leads to a more rigid structure with a higher surface area.
These porous polymers can be functionalized for specific adsorption applications. For example, post-synthesis modification to introduce amine groups can significantly enhance the selective adsorption of CO2. tandfonline.com
Table 2: Influence of Synthesis Parameters on Porous Poly(Styrene-Divinylbenzene) Properties
| Parameter | Variation | Effect on Pore Structure | Resulting Property |
| Diluent Type | Good Solvent (e.g., Toluene) | Smaller pores, higher gel-phase volume | High specific surface area. |
| Poor Solvent (e.g., Hexane) | Larger pores, phase separation at low conversion | Large pore volume, lower surface area. | |
| Diluent Amount | Increasing Volume Ratio of Diluent to Monomer | Increases total pore volume | Higher porosity. tandfonline.com |
| Cross-linker (DVB) Amount | Increasing DVB Content | More rigid, densely cross-linked network | Higher specific surface area, decreased swelling. tandfonline.com |
Blends and Composites Incorporating 3-Methylbut-3-en-2-one/Styrene Copolymers
Polymer blending is a common strategy to create materials with properties that are a hybrid of the constituent polymers. youtube.com Given the distinct chemical nature of the polar ketone-containing monomer (3-Methylbut-3-en-2-one) and the nonpolar styrene, a copolymer of these two would possess unique characteristics.
When blending this copolymer with other polymers, miscibility is a key consideration. It is likely that a 3-Methylbut-3-en-2-one/styrene copolymer would be immiscible with many common nonpolar polymers like polypropylene (B1209903) or polar polymers like poly(vinyl chloride), leading to a phase-separated morphology. iieta.orgresearchgate.net In such immiscible blends, the properties are often poor due to weak adhesion between the phases.
To overcome this, compatibilizers are used. A compatibilizer is typically a block or graft copolymer that has segments chemically similar to each of the blend's components. For a blend of a 3-Methylbut-3-en-2-one/styrene copolymer with polypropylene, a suitable compatibilizer might be a block copolymer containing a polystyrene segment (compatible with the copolymer) and a polypropylene segment. This compatibilizer would locate at the interface between the two phases, reducing interfacial tension and improving stress transfer, thereby enhancing the mechanical properties of the blend. researchgate.net The addition of a styrene-ethylene/butylene-styrene (SEBS) block copolymer, for instance, has been shown to improve the impact strength of immiscible polypropylene/polystyrene blends by reducing the size of the dispersed phase and promoting more ductile behavior. researchgate.net
Compatibilization Strategies for Polymer Blends
The blending of two or more polymers is a common strategy to create materials with a desirable balance of properties. However, most polymers are immiscible, leading to phase separation and poor mechanical performance. Compatibilizers are additives that enhance the interfacial adhesion between the phases of an immiscible polymer blend, leading to a more stable and refined morphology and, consequently, improved properties.
A copolymer of 3-Methylbut-3-en-2-one and styrene could theoretically act as a compatibilizer for blends of polar and non-polar polymers. The styrene segments of the copolymer would be miscible with non-polar polymers like polystyrene (PS), while the more polar 3-Methylbut-3-en-2-one segments, containing a ketone group, could have favorable interactions with polar polymers. By locating at the interface between the two immiscible polymer phases, the copolymer would reduce the interfacial tension and improve adhesion.
The effectiveness of a compatibilizer is influenced by several factors, including its molecular weight, composition, and the concentration at which it is added to the blend. Research on other compatibilization systems, such as those for polypropylene (PP) and polystyrene (PS) blends, has shown that the addition of a suitable copolymer can significantly enhance the toughness and ductility of the resulting material. mdpi.com For instance, the use of block copolymers can lead to a reduction in the size of the dispersed phase droplets, a key indicator of improved compatibilization. mdpi.com
Table 1: Hypothetical Compatibilization Effects of 3-Methylbut-3-en-2-one; Styrene Copolymer on a Polymer Blend (e.g., Polystyrene/Polymethyl Methacrylate)
| Compatibilizer Concentration (wt%) | Interfacial Tension (mN/m) | Dispersed Phase Particle Size (μm) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 5.2 | 8.5 | 35 | 2.1 |
| 2 | 3.1 | 4.2 | 42 | 3.5 |
| 5 | 1.5 | 1.8 | 48 | 5.2 |
| 10 | 1.3 | 1.5 | 47 | 5.0 |
This table is illustrative and based on general principles of polymer blend compatibilization. The values are not derived from experimental data on the specific this compound copolymer.
Fundamental Interactions in Polymer Composites
Polymer composites are materials where a polymer matrix is reinforced with a filler to enhance its properties, such as stiffness, strength, and thermal stability. The performance of a polymer composite is highly dependent on the interactions between the polymer matrix and the filler surface. Strong interfacial adhesion is crucial for effective stress transfer from the matrix to the filler.
A copolymer of 3-Methylbut-3-en-2-one and styrene could be utilized to modify either the polymer matrix or the filler surface to promote better interactions. The ketone group in the 3-Methylbut-3-en-2-one monomer unit can participate in various non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding with fillers that have complementary functional groups (e.g., hydroxyl groups on silica (B1680970) or cellulose). The styrene units, being non-polar, would ensure good compatibility with a non-polar polymer matrix.
The nature and strength of these interfacial interactions can be studied using various analytical techniques. For example, Fourier-transform infrared spectroscopy (FTIR) can detect shifts in the characteristic absorption bands of the functional groups involved in the interaction. The energy of interaction between polymer units can range from weak van der Waals forces to strong ionic interactions. researchgate.net For instance, the introduction of groups capable of forming hydrogen bonds can significantly improve the compatibility of blends containing polymers like polystyrene. researchgate.net
Table 2: Potential Interfacial Interactions of a this compound Copolymer in a Composite System
| Functional Group on Filler | Predominant Interaction with 3-Methylbut-3-en-2-one Unit | Expected Impact on Composite Properties |
| Hydroxyl (-OH) | Hydrogen Bonding | Increased adhesion, improved mechanical strength |
| Carboxyl (-COOH) | Hydrogen Bonding | Enhanced stress transfer, better dispersion |
| Amine (-NH2) | Dipole-Dipole Interaction | Improved thermal stability |
| Silanol (Si-OH) on Silica | Hydrogen Bonding | Reduced agglomeration of filler particles |
This table outlines potential interactions based on chemical principles. The specific outcomes would depend on the composite system and processing conditions.
Environmental Chemistry Research Perspectives
Mechanistic Studies of Environmental Degradation Pathways
The environmental persistence of polymers derived from styrene (B11656) and related monomers is a significant area of research. Understanding the mechanisms of their degradation is crucial for developing strategies to mitigate their environmental impact.
The degradation of styrene and its polymers when exposed to light, known as photodegradation, is a key environmental transformation process. This process involves complex photochemical reactions that alter the chemical structure of the material.
When subjected to UV irradiation, particularly in the presence of oxygen, polystyrene undergoes photooxidative degradation. nih.govcoacechemical.com This process leads to the breaking of polymer chains, the production of free radicals, and a reduction in the material's molecular weight. nih.gov The initial step in the photolysis of polystyrene is often the scission of a carbon-hydrogen bond, forming polystyryl radicals. nih.gov These radicals can then react with oxygen to form peroxy radicals, which subsequently lead to chain scission and the formation of carbonyl compounds. nih.gov
The physical manifestations of polystyrene photodegradation include yellowing and embrittlement. nih.govcoacechemical.com The photochemical reactivity of styrene itself when exposed to UV light and nitrogen dioxide has been shown to produce by-products such as benzaldehyde (B42025) and benzene (B151609). researchgate.net Studies have indicated that the presence of certain compounds can accelerate the photodegradation process. For instance, sensitizers like benzophenone (B1666685) and thioxanthone have been shown to increase the efficiency of polystyrene photodegradation. researchgate.net
The introduction of chromophores, such as carbonyl groups, into the polymer chain can also facilitate degradation. coacechemical.com The absorption of light by these groups can initiate the breaking of chemical bonds, leading to the formation of radicals that drive the decomposition of the polymer. coacechemical.com The primary reaction in such photodegraded polymers is often the abstraction of a hydrogen atom from the macromolecule, resulting in the formation of alkyl radicals. coacechemical.com
Table 1: Key Reactions in the Photodegradation of Polystyrene
| Reaction Step | Description | Key Species Involved | Reference |
|---|---|---|---|
| Initiation | Absorption of UV radiation leading to the formation of free radicals. | Polystyrene, UV light | nih.govcoacechemical.com |
| Propagation | Reaction of polymer radicals with oxygen to form peroxy radicals, leading to chain scission. | Polymer radical, Oxygen, Peroxy radical | nih.gov |
| Product Formation | Formation of various degradation products. | Carbonyl compounds, Benzaldehyde, Benzene | nih.govresearchgate.net |
While polystyrene is known for its resistance to biodegradation, numerous studies have identified microorganisms capable of breaking down this resilient polymer. nih.govmdpi.com The biodegradation of poly(3-methylbut-3-en-2-one) is less directly studied; however, research on similar polyhydroxyalkanoates (PHAs) like poly(3-hydroxybutyrate) (PHB) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) provides insights into potential degradation pathways.
Polystyrene Biodegradation:
The biodegradation of polystyrene is primarily an oxidative process. acs.org Microorganisms, including various bacteria and fungi, have been shown to degrade polystyrene. nih.govmdpi.com Among bacteria, species of Pseudomonas are frequently cited for their ability to degrade polystyrene. acs.orgresearchgate.netresearchgate.netcapes.gov.brchemrxiv.org For example, Pseudomonas aeruginosa isolated from the gut of superworms has demonstrated the ability to degrade polystyrene films. acs.orgresearchgate.net
The enzymatic machinery of these microorganisms plays a crucial role. Key enzyme classes identified as having the potential to degrade polystyrene include cytochrome P450s, alkane hydroxylases, and monooxygenases, which are capable of breaking C-C bonds. nih.govmdpi.comresearchgate.net Serine hydrolase is another enzyme that has been implicated in the biodegradation of polystyrene by Pseudomonas sp. acs.orgresearchgate.netcapes.gov.br The degradation process often involves the formation of biofilms on the polymer surface, which facilitates the enzymatic attack. researchgate.net This leads to physical changes in the polymer, such as the formation of pits and cavities, and chemical changes, including an increase in hydrophilicity due to the formation of carbonyl groups. acs.org
The proposed biodegradation pathway for polystyrene can involve either main-chain cleavage or side-chain cleavage. researchgate.net The monomer, styrene, can be aerobically degraded through two main pathways: one attacking the vinyl group and the other involving direct ring cleavage. mdpi.com
Biodegradation of Poly(3-Methylbut-3-en-2-one) Analogs:
Direct research on the biodegradation of poly(3-methylbut-3-en-2-one) is scarce. However, as a polyhydroxyalkanoate (PHA), its degradation can be inferred from studies on similar bioplastics like PHB and PHBV. These polymers are known to be biodegradable in various environments, including soil and marine settings. nih.govresearchgate.netnih.gov
The biodegradation of PHB and PHBV is carried out by a wide range of microorganisms, including bacteria and fungi. For instance, Penicillium oxalicum has been shown to completely degrade PHB and PHBV films. nih.gov The degradation is mediated by extracellular depolymerase enzymes that break down the polymer into smaller, water-soluble oligomers and monomers. These smaller molecules can then be assimilated by the microorganisms and used as a carbon and energy source. nih.gov The degradation process is influenced by environmental factors such as temperature, with higher temperatures generally leading to faster degradation rates. nih.gov
Table 2: Microorganisms and Enzymes in Polystyrene Biodegradation
| Microorganism Genus/Species | Key Enzyme(s) Implicated | Observed Effects on Polystyrene | Reference |
|---|---|---|---|
| Pseudomonas sp. | Serine hydrolase, Monooxygenases | Formation of biofilms, pits, and cavities; increased hydrophilicity | acs.orgresearchgate.netresearchgate.netcapes.gov.brchemrxiv.org |
| Rhodococcus sp. | Monooxygenases | Degradation of styrene monomer | mdpi.com |
| Exiguobacterium sp. | Aromatic ring-cleaving dioxygenase, Hydrolase | Generation of -COOH and -OH groups | mdpi.com |
| Various Fungi (e.g., Aspergillus, Penicillium) | Laccases, Peroxidases, Esterases | Not specified in detail in the provided search results | researchgate.net |
Research on Green Synthesis and Sustainable Applications
The development of more environmentally friendly methods for producing monomers and the comprehensive evaluation of the environmental impact of polymers are active areas of academic research.
The chemical industry is increasingly exploring the use of renewable resources to replace traditional petroleum-based feedstocks for the production of monomers like styrene. Biomass, in particular, offers a promising alternative.
Research has demonstrated the feasibility of producing styrene from biomass-derived sugars through microbial fermentation. nih.gov For instance, engineered strains of Escherichia coli have been developed to produce styrene from glucose and even from the sugars derived from the depolymerization of lignocellulosic biomass. nih.gov This bio-based production route offers a potential pathway to reduce the carbon footprint associated with conventional styrene synthesis. Catalytic conversion of polystyrene waste back into valuable chemical feedstocks like styrene monomer and ethylbenzene (B125841) under milder conditions is also an area of investigation, presenting a circular economy approach. kaust.edu.sanih.gov
While specific research on the production of 3-methylbut-3-en-2-one from renewable feedstocks was not identified in the provided search results, the general principles of biorefinery and catalytic conversion of biomass could potentially be applied. royalsocietypublishing.org The conversion of biomass, which is rich in functionalized molecules, into platform chemicals often involves processes like dehydration and hydrodeoxygenation in aqueous systems under moderate conditions. royalsocietypublishing.org
Life Cycle Assessment (LCA) is a standardized methodology used in academic research to evaluate the potential environmental impacts of a product, process, or service throughout its entire life cycle. tandfonline.comnih.govventurewell.org This "cradle-to-grave" or "cradle-to-gate" approach is crucial for understanding the true environmental footprint of polymers. tandfonline.comnih.gov
In the context of polymer research, LCA provides a framework for comparing the environmental performance of different polymers, including both fossil-based and bio-based plastics. tandfonline.comnih.govresearchgate.net The methodology involves several key stages: goal and scope definition, life cycle inventory analysis (LCI), life cycle impact assessment (LCIA), and interpretation. The scope of an LCA study defines the system boundaries, which determine which life cycle stages are included in the assessment. nih.gov
Table 3: Common Impact Categories in Academic Polymer LCA Studies
| Impact Category | Description | Reference |
|---|---|---|
| Global Warming Potential (GWP) | Contribution to climate change, often measured in CO2 equivalents. | tandfonline.comresearchgate.net |
| Acidification Potential (AP) | Potential to cause acidification of soil and water. | tandfonline.comresearchgate.net |
| Eutrophication Potential (EP) | Potential to cause excessive nutrient enrichment in water bodies. | tandfonline.comresearchgate.net |
| Fossil Fuel Depletion | Consumption of non-renewable fossil energy resources. | researchgate.net |
| Ozone Depletion Potential | Contribution to the depletion of the stratospheric ozone layer. | tandfonline.com |
| Human Toxicity | Potential harm to human health. | tandfonline.com |
| Ecotoxicity | Potential harm to ecosystems. | tandfonline.com |
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Polymer Design
Table 1: Illustrative Application of a Predictive ML Model for Copolymer Properties
| Monomer Feed Ratio (Styrene:3-Methylbut-3-en-2-one) | Predicted Glass Transition Temperature (°C) | Predicted Tensile Strength (MPa) | Confidence Score |
| 90:10 | 95 | 45 | 0.92 |
| 70:30 | 88 | 42 | 0.89 |
| 50:50 | 82 | 38 | 0.95 |
| 30:70 | 75 | 35 | 0.87 |
| 10:90 | 68 | 31 | 0.91 |
Note: This table is illustrative and represents the potential output of a machine learning model. The values are not based on direct experimental data for this specific copolymer.
Exploration of Novel Catalytic Systems for Enhanced Selectivity
The properties of a copolymer are intrinsically linked to its microstructure, which is dictated by the catalyst used in its synthesis. A key challenge in the copolymerization of a vinyl ketone like 3-methylbut-3-en-2-one with styrene (B11656) is controlling the monomer incorporation and the stereochemistry of the resulting polymer chain. Future research will focus on the discovery and development of novel catalytic systems that offer enhanced selectivity.
Lanthanide-based catalysts, for instance, have shown promise in the stereospecific polymerization of various monomers, including dienes. acs.org Their unique electronic and steric properties could be harnessed to control the tacticity of 3-methylbut-3-en-2-one-styrene copolymers, leading to materials with improved thermal and mechanical properties. Similarly, half-sandwich scandium catalysts have demonstrated high activity in the copolymerization of propylene (B89431) and styrene, enabling the synthesis of copolymers with controllable styrene content. rsc.org Exploring analogous systems for the copolymerization of vinyl ketones could yield catalysts with superior performance.
Post-metallocene catalysts, particularly those based on Group 4 metals with multidentate ligands, offer another promising avenue. nih.gov These catalysts are known for producing copolymers with uniform comonomer distribution and narrow molecular weight distributions. nih.gov By systematically modifying the ligand architecture around the metal center, it is possible to fine-tune the catalyst's activity and selectivity for the specific monomer pair of 3-methylbut-3-en-2-one and styrene. The development of catalysts that can facilitate living/controlled polymerization would be particularly valuable, allowing for the synthesis of well-defined block copolymers and other complex architectures.
Development of Advanced Materials for Sustainable Technologies
The growing demand for environmentally friendly materials has spurred research into sustainable polymers derived from renewable resources and designed for degradability or upcycling. The 3-methylbut-3-en-2-one monomer can potentially be derived from biomass, positioning it as a building block for more sustainable plastics. nih.govresearchgate.netox.ac.uk
Future research will likely focus on developing biodegradable copolymers of 3-methylbut-3-en-2-one and styrene. The inclusion of ketone functionalities along the polymer backbone can render the material susceptible to degradation under specific environmental conditions, such as UV irradiation. mdpi.comcapes.gov.br Studies on poly(vinyl ketones) have shown that they can undergo photodegradation, a property that could be engineered into these copolymers. mdpi.com This could lead to the creation of plastics that break down into benign products at the end of their life cycle, mitigating plastic pollution.
Another critical area of research is the chemical upcycling of polystyrene waste. nih.govchemistryviews.orgresearchgate.netvt.edu By developing processes to break down polystyrene and then copolymerize the resulting monomers with bio-based monomers like 3-methylbut-3-en-2-one, it may be possible to create a closed-loop system where plastic waste is transformed into new, high-value materials. nih.govchemistryviews.org This approach not only addresses the issue of plastic accumulation but also reduces the reliance on virgin fossil fuels for polymer production.
Interdisciplinary Approaches to Understand Structure-Reactivity Relationships
A fundamental understanding of the relationship between the molecular structure of the monomers and the resulting properties of the copolymer is crucial for rational material design. This requires an interdisciplinary approach that combines synthetic chemistry with advanced characterization techniques and computational modeling.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-methylbut-3-en-2-one and styrene, and how can their purity be verified experimentally?
- Answer:
- Synthesis : For 3-methylbut-3-en-2-one, common methods include acid-catalyzed elimination of 3-hydroxy-3-methylbutan-2-one or retro-aldol reactions. Styrene is typically synthesized via dehydrogenation of ethylbenzene or catalytic dehydration of 1-phenylethanol .
- Purity Verification : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) identifies structural integrity, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy detects functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for 3-methylbut-3-en-2-one) . Gas chromatography (GC) with flame ionization detection quantifies volatile impurities in styrene .
Q. How do researchers characterize the structural integrity of 3-methylbut-3-en-2-one derivatives in synthetic chemistry?
- Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., vinylic protons at δ 5.0–6.0 ppm for conjugated alkenes). For oxime derivatives, characteristic imine (C=N) signals appear at δ 7.5–8.5 ppm in 1H NMR .
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives (e.g., substituted oximes) .
- IR Spectroscopy : Confirms functional groups like carbonyls (C=O at ~1700 cm⁻¹) and hydroxyls (O-H stretches in oximes) .
Advanced Research Questions
Q. What strategies optimize reaction yields of 3-methylbut-3-en-2-one derivatives while minimizing side-product formation?
- Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in oxime formation, while non-polar solvents (e.g., toluene) favor elimination pathways .
- Temperature Control : Low temperatures (0–5°C) suppress polymerization in styrene reactions, while higher temperatures (80–100°C) accelerate dehydration steps .
- Protecting Groups : Use of tert-butyldimethylsilyl (TBS) groups prevents undesired oxidation or nucleophilic attack during multi-step syntheses .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) when synthesizing novel styrene copolymers?
- Answer :
- Comparative Analysis : Cross-reference experimental NMR data with computational predictions (e.g., density functional theory (DFT) for chemical shift modeling) .
- Controlled Experiments : Systematically vary reaction conditions (e.g., monomer ratios, initiator concentrations) to isolate spectral anomalies .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in copolymer microstructures .
Q. What methodologies assess the bioactivity of 3-methylbut-3-en-2-one derivatives against resistant bacterial strains?
- Answer :
- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against methicillin-resistant Staphylococcus aureus (MRSA) using microbroth dilution .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy groups, alkyl chains) to correlate electronic effects with antimicrobial potency .
- Mechanistic Studies : Fluorescence microscopy evaluates membrane disruption in bacterial cells treated with styrene-derived antimicrobial agents .
Q. What experimental considerations are critical when designing styrene-based copolymers for material science applications?
- Answer :
- Monomer Reactivity Ratios : Use the Mayo-Lewis equation to predict copolymer composition (e.g., styrene-butadiene rubber) .
- Thermal Stability : Thermogravimetric analysis (TGA) measures decomposition temperatures, while differential scanning calorimetry (DSC) identifies glass transition (Tg) points .
- Mechanical Testing : Tensile strength and elasticity measurements validate copolymer performance under stress .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the reactivity of 3-methylbut-3-en-2-one in Diels-Alder reactions?
- Answer :
- Reproducibility Checks : Replicate published procedures with strict control of diene/dienophile stoichiometry and solvent purity .
- Kinetic Studies : Use in situ FTIR or calorimetry to monitor reaction progress and identify side reactions (e.g., polymerization) .
- Computational Validation : Compare experimental regioselectivity with frontier molecular orbital (FMO) theory predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
